1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c1-11-4(6(7,8)9)3(2-10-11)5(12)13/h2H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKOSNKAXYJZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384560 | |
| Record name | 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119083-00-0 | |
| Record name | 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-5-(trifluoromethyl)pyrazole-4-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the necessary starting materials, step-by-step experimental protocols, and expected quantitative data.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a three-step process. The pathway commences with the formation of an ethoxymethylene intermediate from a trifluoroacetoacetate precursor. This is followed by a cyclization reaction with methylhydrazine to form the pyrazole ring. The final step involves the hydrolysis of the resulting ester to yield the target carboxylic acid.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate
This initial step involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with triethyl orthoformate in the presence of acetic anhydride to yield the key intermediate, ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate.
Experimental Workflow:
Caption: Workflow for the synthesis of the ethoxymethylene intermediate.
Protocol:
A procedure analogous to the synthesis of the non-fluorinated counterpart can be adapted. In a reaction vessel, combine ethyl 4,4,4-trifluoroacetoacetate, triethyl orthoformate, and acetic anhydride in a molar ratio of approximately 1:2:3. The mixture is then heated to around 130°C for several hours to drive the reaction to completion[1]. After the reaction period, the volatile components, including excess reagents and byproducts, are removed by distillation under reduced pressure to yield the crude product, which can often be used in the next step without further purification[1].
| Reagent/Product | Molar Mass ( g/mol ) | Typical Molar Ratio | Notes |
| Ethyl 4,4,4-trifluoroacetoacetate | 184.11 | 1 | Starting material |
| Triethyl orthoformate | 148.20 | 2 | Dehydrating agent and source of the ethoxymethylene group |
| Acetic anhydride | 102.09 | 3 | Reaction promoter and water scavenger |
| Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate | 240.18 | - | Intermediate product |
Step 2: Synthesis of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
The second step is a cyclization reaction where the previously synthesized ethoxymethylene intermediate reacts with methylhydrazine to form the pyrazole ring. This reaction can potentially yield two regioisomers; however, the formation of the 1-methyl-5-(trifluoromethyl) isomer is generally favored under specific conditions.
Experimental Workflow:
Caption: Workflow for the cyclization reaction to form the pyrazole ester.
Protocol:
The ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate is dissolved in a suitable solvent, such as ethanol or a two-phase system of water and a water-immiscible organic solvent like toluene[2]. The solution is cooled, typically to a temperature between -10°C and 10°C[2]. Methylhydrazine (often as an aqueous solution) is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for a period to ensure complete cyclization. The product, ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, can then be isolated by extraction and purified by crystallization or chromatography. The use of a weak base like potassium carbonate in a two-phase system has been reported to promote the desired ring closure for analogous compounds[2].
| Reagent/Product | Molar Mass ( g/mol ) | Typical Molar Ratio | Notes |
| Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate | 240.18 | 1 | Starting intermediate |
| Methylhydrazine | 46.07 | ~1.1 | Cyclizing agent |
| Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 222.17 | - | Ester product |
Note on Regioselectivity: The reaction between an unsymmetrical diketone equivalent and a substituted hydrazine can lead to the formation of two regioisomeric pyrazoles. In this specific synthesis, the desired 1-methyl-5-(trifluoromethyl) isomer is typically the major product. However, the formation of the 1-methyl-3-(trifluoromethyl) isomer is possible. The reaction conditions, including solvent and temperature, can influence the isomeric ratio.
Step 3: Hydrolysis of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by saponification using a base, followed by acidification.
Experimental Workflow:
Caption: Workflow for the hydrolysis of the pyrazole ester to the carboxylic acid.
Protocol:
The ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide[3][4]. This reaction saponifies the ester, forming the corresponding carboxylate salt. After the reaction is complete, the mixture is cooled, and a strong acid, such as hydrochloric acid, is added to protonate the carboxylate and precipitate the desired this compound[4]. The solid product can then be collected by filtration, washed with water, and dried.
| Reagent/Product | Molar Mass ( g/mol ) | Role |
| Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 222.17 | Starting ester |
| Sodium Hydroxide (or Potassium Hydroxide) | 40.00 (56.11) | Hydrolyzing agent |
| Hydrochloric Acid | 36.46 | Acidifying agent |
| This compound | 194.11 | Final product |
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound and its intermediates. Please note that yields can vary depending on the specific reaction conditions and scale.
| Step | Product | Typical Yield (%) | Physical Appearance | Melting Point (°C) |
| 1 | Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate | 80-95% | Light orange to yellow liquid[5] | N/A |
| 2 | Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 70-85% | Solid | N/A |
| 3 | This compound | >90% | Solid | ~30[6] |
Spectroscopic Data for this compound:
-
Molecular Formula: C₆H₅F₃N₂O₂
-
Molecular Weight: 194.11 g/mol
-
SMILES: Cn1ncc(C(O)=O)c1C(F)(F)F
-
InChI Key: VAKOSNKAXYJZRG-UHFFFAOYSA-N
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for more specific details and to optimize the reaction conditions for their specific needs and scale of operation.
References
- 1. Ethyl 2-(ethoxymethylene)acetoacetate synthesis - chemicalbook [chemicalbook.com]
- 2. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemimpex.com [chemimpex.com]
- 6. jk-sci.com [jk-sci.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a fluorinated heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical research. Its structural features, particularly the trifluoromethyl group, impart unique physicochemical properties that can enhance biological activity and metabolic stability. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological significance as a precursor to succinate dehydrogenase inhibitors (SDHIs).
Chemical Identity and Structure
The foundational step in understanding the physicochemical profile of any compound is to establish its precise chemical identity.
Chemical Name: this compound
Molecular Formula: C₆H₅F₃N₂O₂[1]
Molecular Weight: 194.11 g/mol [1]
Chemical Structure:
Caption: Chemical structure of this compound.
InChI: 1S/C6H5F3N2O2/c1-11-4(6(7,8)9)3(2-10-11)5(12)13/h2H,1H3,(H,12,13)[1]
SMILES: Cn1ncc(C(O)=O)c1C(F)(F)F[1]
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME). While specific experimental data for this compound is limited, the properties of the closely related isomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, provide valuable insights.
| Property | Value (this compound) | Value (1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid) |
| Molecular Weight | 194.11 g/mol [1] | 194.11 g/mol [2][3] |
| Appearance | Solid[1] | White to off-white solid[2][4] |
| Melting Point | Data not available | 195-203 °C[2][5] |
| Boiling Point | Predicted: Data not available | Predicted: 285.6 ± 40.0 °C[2][5] |
| Density | Predicted: Data not available | Predicted: 1.56 ± 0.1 g/cm³[2] |
| pKa | Predicted: Data not available | Predicted: 2.93 ± 0.36[2] |
| Solubility | Data not available | Slightly soluble in DMSO and Methanol[2] |
| LogP | Predicted: Data not available | Data not available |
Experimental Protocols
The following are standard experimental protocols for determining the key physicochemical properties of pyrazole carboxylic acids.
Determination of Melting Point
The melting point can be determined using a standard capillary melting point apparatus. A small, dry sample of the crystalline compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) is titrated with a standard solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the resulting titration curve.
Determination of Solubility
The shake-flask method is a common technique for determining aqueous solubility. An excess amount of the solid compound is added to a known volume of water (or buffer at a specific pH) in a sealed flask. The flask is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Determination of LogP
The partition coefficient (LogP) between octanol and water can also be determined using the shake-flask method. A known amount of the compound is dissolved in a mixture of octanol and water. After vigorous shaking and separation of the two phases, the concentration of the compound in each phase is measured. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Synthesis
A general synthetic route to 1-methyl-pyrazole-4-carboxylic acids involves the cyclocondensation of a β-keto ester with a hydrazine derivative, followed by hydrolysis of the resulting ester.
Caption: General synthetic workflow for pyrazole carboxylic acids.
Biological Significance and Signaling Pathways
While this compound itself is primarily a synthetic intermediate, its derivatives, particularly pyrazole carboxamides, have been extensively developed as fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs)[4][6]. Understanding the mechanism of SDHIs provides insight into the potential biological applications of this class of compounds.
Succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain, plays a crucial role in cellular respiration by oxidizing succinate to fumarate in the Krebs cycle and transferring electrons to the electron transport chain[7]. Inhibition of SDH by pyrazole carboxamides disrupts this process, leading to a buildup of succinate.
The accumulation of succinate has significant downstream signaling consequences:
-
Pseudohypoxia via HIF-1α Stabilization: Elevated succinate levels can inhibit prolyl hydroxylase domain enzymes (PHDs), which are responsible for marking the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for degradation. This inhibition leads to the stabilization of HIF-1α, even under normoxic conditions, a state referred to as "pseudohypoxia"[1][3]. HIF-1α then translocates to the nucleus and activates the transcription of genes involved in angiogenesis, glycolysis, and other adaptive responses to low oxygen.
-
Epigenetic Modifications: Succinate can also inhibit α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases. This can lead to widespread changes in the epigenetic landscape of the cell, altering gene expression patterns[3][5].
-
SUCNR1 Signaling: Succinate can act as a signaling molecule by binding to and activating its cognate G-protein coupled receptor, SUCNR1 (also known as GPR91). Activation of SUCNR1 can trigger various downstream signaling cascades[1].
Caption: Signaling pathways affected by succinate dehydrogenase inhibition.
Conclusion
This compound represents a valuable building block for the synthesis of biologically active molecules. Its physicochemical properties, largely inferred from its close isomer, suggest it is a stable, solid compound with acidic character. The primary biological relevance of this scaffold lies in its use for developing potent SDHIs, which have profound effects on cellular metabolism and signaling. Further experimental characterization of the 5-trifluoromethyl isomer is warranted to fully elucidate its properties and potential for drug development and agrochemical applications.
References
- 1. Succinate at the Crossroad of Metabolism and Angiogenesis: Roles of SDH, HIF1α and SUCNR1 [mdpi.com]
- 2. Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1 [smolecule.com]
- 3. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 119083-00-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS number: 119083-00-0), a fluorinated heterocyclic compound with significant potential in medicinal chemistry and agrochemical research. This document collates available data on its physicochemical properties, synthesis, and known applications, with a focus on its role as a key building block in the development of novel therapeutic agents. Detailed experimental protocols and analytical methodologies are provided to support further research and application of this compound.
Introduction
This compound is a pyrazole derivative characterized by a methyl group at the 1-position, a trifluoromethyl group at the 5-position, and a carboxylic acid moiety at the 4-position. The presence of the trifluoromethyl group is of particular interest as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This makes the compound a valuable intermediate in the synthesis of more complex, biologically active molecules.[1][2] Its structural features have positioned it as a subject of interest in the development of pharmaceuticals and agrochemicals.[1][2]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. While some experimental data is available, other values are predicted based on its structure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 119083-00-0 | - |
| Molecular Formula | C₆H₅F₃N₂O₂ | |
| Molecular Weight | 194.11 g/mol | |
| Appearance | White to light yellow powder/crystal | [3] |
| Melting Point | 121.0 - 125.0 °C | [3] |
| Boiling Point | Not experimentally determined | - |
| pKa | Not experimentally determined | - |
| Solubility | Soluble in polar solvents | [2] |
| InChI Key | VAKOSNKAXYJZRG-UHFFFAOYSA-N | |
| SMILES | Cn1ncc(C(O)=O)c1C(F)(F)F |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
Synthesis of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Precursor)
Diagram 1: General Synthesis Workflow for Pyrazole Carboxylic Acid
References
- 1. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. CAS 119083-00-0: 1-methyl-5-(trifluoromethyl)-1H-pyrazole-… [cymitquimica.com]
- 3. 1-Methyl-5-(trifluoromethyl)pyrazole-4-carboxylic Acid | 119083-00-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
The Ascendant Role of Trifluoromethyl Pyrazole Derivatives in Modern Biology and Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF₃) group into the pyrazole scaffold has unlocked a new frontier in the development of biologically active molecules. This powerful combination has yielded a plethora of derivatives exhibiting a broad spectrum of activities, from potent agrochemicals that protect our food supply to promising therapeutic agents that combat human diseases. The unique properties conferred by the CF₃ moiety, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, have made trifluoromethyl pyrazole derivatives a cornerstone of modern medicinal and agricultural chemistry.[1][2] This technical guide provides an in-depth exploration of the biological activities of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to empower researchers in their quest for novel and effective chemical entities.
Agrochemical Applications: A Shield for Global Agriculture
Trifluoromethyl pyrazole derivatives have demonstrated remarkable efficacy as fungicides, insecticides, and herbicides, playing a pivotal role in integrated pest management strategies worldwide.[1][3]
Fungicidal Activity
A significant class of trifluoromethyl pyrazole derivatives act as potent fungicides by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of pathogenic fungi.[4][5][6] This inhibition disrupts the fungal cell's energy production, leading to its death. The quantitative data presented in Table 1 showcases the potent fungicidal activity of various trifluoromethyl pyrazole derivatives against a range of plant pathogens.
Table 1: Fungicidal Activity of Trifluoromethyl Pyrazole Derivatives
| Compound ID | Fungal Species | EC₅₀ (µg/mL) | Reference |
| 7a | Gibberella zeae | 1.8 | [4] |
| 7c | Fusarium oxysporum | 1.5 | [4] |
| 7c | Cytospora mandshurica | 3.6 | [4] |
| 7f | Phytophthora infestans | 6.8 | [4] |
| 9ac | Rhizoctonia cerealis | 1.1 - 4.9 | [6] |
| 9bf | Rhizoctonia cerealis | 1.1 - 4.9 | [6] |
| 9cb | Rhizoctonia cerealis | 1.1 - 4.9 | [6] |
| 9cd | Sclerotinia sclerotiorum | 0.8 | [6] |
| 6i | Valsa mali | 1.77 | [7] |
| 19i | Valsa mali | 1.97 | [7] |
| 23i | Rhizoctonia solani | 3.79 | [7] |
| 5j | Botrytis cinerea | 0.540 | [8] |
| 5k | Botrytis cinerea | 0.676 | [8] |
| 5l | Botrytis cinerea | 0.392 | [8] |
| 1v | Fusarium graminearum | 0.0530 | [2] |
| 1t | Fusarium graminearum | 0.0735 | [2] |
Insecticidal and Herbicidal Activities
The versatility of the trifluoromethyl pyrazole scaffold extends to insecticidal and herbicidal applications. Certain derivatives act as potent insecticides by targeting the nervous systems of insects, often through antagonism of the GABA-gated chloride channels. Others have been developed as selective herbicides, inhibiting key enzymes in plant metabolic pathways. While extensive quantitative tables for insecticidal (LD₅₀) and herbicidal (IC₅₀) activities are highly specific to proprietary compounds, the general protocols for their determination are well-established.
Medicinal Chemistry: Targeting Human Diseases
In the realm of medicinal chemistry, trifluoromethyl pyrazole derivatives have emerged as privileged structures for the development of drugs targeting a variety of diseases, most notably inflammatory disorders and bacterial infections.[2][9][10]
Anti-inflammatory Activity: COX Inhibition
A prominent mechanism of anti-inflammatory action for many trifluoromethyl pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[9][11] By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[11][12] Table 2 summarizes the COX inhibitory activity of several trifluoromethyl pyrazole derivatives.
Table 2: Anti-inflammatory (COX Inhibition) Activity of Trifluoromethyl Pyrazole Derivatives
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 3b | 0.46 | 3.82 | 0.12 | [11] |
| 3g | - | 2.65 | 1.68 | [11] |
| 3d | - | 4.92 | 1.14 | [11] |
| 5s | - | - | 72.95 | [13] |
| 5u | - | - | 74.92 | [13] |
| 5f | - | 1.50 | 9.56 | [14] |
| 6f | - | 1.15 | 8.31 | [14] |
| 11 | - | 0.043 | - | [15] |
| 12 | - | 0.049 | - | [15] |
| 15 | - | 0.043 | - | [15] |
Antibacterial Activity
The growing threat of antibiotic resistance has spurred the search for novel antibacterial agents. Trifluoromethyl pyrazole derivatives have shown significant promise in this area, exhibiting potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][16] The minimum inhibitory concentrations (MICs) for several such compounds are presented in Table 3.
Table 3: Antibacterial (Gram-Positive) Activity of Trifluoromethyl Pyrazole Derivatives
| Compound ID | Bacterial Strain(s) | MIC (µg/mL) | Reference |
| 1 | S. aureus | 2 | [2] |
| 6 | S. aureus strains | 1.56 - 3.12 | [16] |
| 6 | B. subtilis | 1.56 | [16] |
| 6 | E. faecalis | 3.12 | [16] |
| 6 | E. faecium | 1.56 | [16] |
| 13 | MRSA strain | 3.12 | [16] |
| 18 | S. aureus strains | 0.78 - 1.56 | [16] |
| 19 | - | 1.56 | [16] |
| 20 | - | 1.56 | [16] |
| 25 | S. aureus strains | 0.78 | [16] |
| 25 | S. epidermidis | 1.56 | [16] |
| 25 | E. faecium | 0.78 | [16] |
| 14 | S. aureus | - | [17] |
Experimental Protocols and Methodologies
To ensure the reproducibility and standardization of research in this field, this section provides detailed methodologies for key biological assays.
In Vitro Fungicidal Assay (Mycelium Growth Rate Method)
This assay is used to determine the efficacy of compounds in inhibiting the growth of fungal mycelia.[18]
Workflow for In Vitro Fungicidal Assay
Caption: Workflow for determining the in vitro fungicidal activity of test compounds.
Minimum Inhibitory Concentration (MIC) Assay for Bacteria
The MIC assay is a fundamental method in microbiology to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][19][20]
Workflow for MIC Assay (Broth Microdilution)
Caption: Standard workflow for the broth microdilution method to determine the MIC of antibacterial compounds.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[21][22][23]
Workflow for In Vitro COX Inhibition Assay
Caption: General workflow for an in vitro assay to measure the inhibitory activity of compounds against COX enzymes.
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways affected by trifluoromethyl pyrazole derivatives is crucial for rational drug design and development.
Succinate Dehydrogenase (SDH) Inhibition
Trifluoromethyl pyrazole carboxamides are a well-known class of fungicides that target SDH (also known as complex II) in the mitochondrial electron transport chain. By binding to the ubiquinone-binding site of the SDH enzyme, these compounds block the transfer of electrons from succinate to ubiquinone, thereby inhibiting cellular respiration and leading to fungal cell death.[4][5][6]
Signaling Pathway of SDH Inhibition
Caption: Mechanism of action of trifluoromethyl pyrazole carboxamide fungicides via inhibition of succinate dehydrogenase.
Cyclooxygenase (COX) Inhibition
In the context of inflammation, trifluoromethyl pyrazole derivatives, such as celecoxib, act as selective inhibitors of the COX-2 enzyme. COX-2 is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the active site of COX-2, these inhibitors prevent prostaglandin synthesis, thereby exerting their anti-inflammatory effects.
Signaling Pathway of COX-2 Inhibition
Caption: Mechanism of anti-inflammatory action of trifluoromethyl pyrazole derivatives through selective inhibition of COX-2.
Conclusion
The trifluoromethyl pyrazole scaffold represents a remarkably versatile and potent platform for the discovery and development of novel biologically active compounds. Their demonstrated success in both agrochemical and medicinal applications underscores the profound impact of strategic chemical design. This guide has provided a comprehensive overview of their diverse biological activities, supported by quantitative data, detailed experimental protocols, and clear visualizations of their mechanisms of action. It is anticipated that continued research into this fascinating class of molecules will lead to the development of even more effective and selective agents to address the ongoing challenges in agriculture and human health.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. meddocsonline.org [meddocsonline.org]
- 18. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 19. acmeresearchlabs.in [acmeresearchlabs.in]
- 20. protocols.io [protocols.io]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
This guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering predictive data based on analogous structures, comprehensive experimental protocols, and illustrative diagrams to facilitate a deeper understanding of the molecule's structural characteristics.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR data for this compound is summarized in the table below. These predictions are derived from the analysis of structurally similar pyrazole derivatives and established chemical shift principles. The spectrum is expected to be simple, exhibiting three distinct singlets corresponding to the three unique proton environments in the molecule.
| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Ha (COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | The chemical shift is concentration and solvent-dependent; the signal disappears upon D₂O exchange.[1][2] |
| Hb (C3-H) | ~ 8.0 - 8.5 | Singlet | 1H | Located on the pyrazole ring, this proton is deshielded by the adjacent carboxylic acid group and the overall aromatic system. |
| Hc (N-CH₃) | ~ 3.9 - 4.2 | Singlet | 3H | The methyl group attached to the nitrogen of the pyrazole ring. |
Structural Representation and Proton Labeling
The chemical structure of this compound with the assigned proton labels is depicted below.
Experimental Protocols
The following section outlines a detailed methodology for the acquisition of the ¹H NMR spectrum for this compound.
1. Sample Preparation:
-
Sample Quantity: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to the carboxylic acid functional group. Alternatively, deuterated chloroform (CDCl₃) can be used.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the solution is free of any solid particulates.
-
D₂O Exchange (Optional): To confirm the carboxylic acid proton signal, a second sample can be prepared. After acquiring an initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the acidic proton (Ha) will disappear.
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal resolution.
-
Tuning and Locking: Tune the probe for ¹H frequency and lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Perform manual or automated shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
Temperature: Conduct the experiment at a constant temperature, typically 298 K (25 °C).
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
-
Phasing: Manually or automatically phase the spectrum to obtain a flat baseline and pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each signal to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shift of each peak.
Logical Workflow for ¹H NMR Analysis
The following diagram illustrates a typical workflow for the analysis of a ¹H NMR spectrum, from initial sample preparation to the final structural elucidation or confirmation.
References
The Pivotal Role of Pyrazole Carboxylic Acids in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole carboxylic acid scaffold has emerged as a cornerstone in contemporary medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide delves into the synthesis, biological activities, and structure-activity relationships of this versatile heterocyclic motif, providing researchers and drug development professionals with a comprehensive overview of its significance and potential. The inherent structural features of pyrazole carboxylic acids, including their capacity for hydrogen bonding, metal chelation, and diverse substitutions, make them privileged structures for interacting with a wide range of biological targets.
Synthetic Strategies for Pyrazole Carboxylic Acids
The synthesis of pyrazole carboxylic acids can be broadly categorized into two main approaches: construction of the pyrazole ring with a pre-existing carboxylic acid or its precursor, and modification of a pre-formed pyrazole ring. A general and widely adopted method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
A representative synthetic workflow is the reaction of a β-ketoester with a hydrazine, followed by saponification of the resulting pyrazole ester to yield the desired pyrazole carboxylic acid. This versatile method allows for the introduction of a wide variety of substituents on the pyrazole ring, enabling the exploration of structure-activity relationships.
Detailed Experimental Protocol: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid
This protocol outlines a common method for the synthesis of a pyrazole carboxylic acid derivative, adapted from a procedure for synthesizing similar compounds.
Step 1: Synthesis of 1-phenyl-2-(1-phenylethylidene)hydrazine
-
Combine para-substituted acetophenone (20 mmol), phenylhydrazine hydrochloride (20 mmol), and sodium acetate (40 mmol) in anhydrous ethanol.
-
Reflux the mixture.
-
Cool the reaction mixture to room temperature to allow the product to precipitate.
-
Filter the precipitate to isolate the 1-phenyl-2-(1-phenylethylidene)hydrazine intermediate.
Step 2: Vilsmeier-Haack Formylation and Oxidation
-
Dissolve the intermediate from Step 1 in a cold mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
-
Allow the reaction to proceed, which results in the formation of the pyrazole-4-carbaldehyde.
-
Oxidize the aldehyde to a carboxylic acid using an appropriate oxidizing agent in a suitable solvent system (e.g., potassium permanganate in aqueous base, or a milder oxidant like silver oxide).
-
Acidify the reaction mixture to precipitate the crude 1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Biological Activities and Therapeutic Targets
Pyrazole carboxylic acid derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation for a multitude of therapeutic applications. Their ability to act as enzyme inhibitors has been a particularly fruitful area of research.
Carbonic Anhydrase Inhibition
A series of pyrazole-based benzenesulfonamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms.[1][2] These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.
| Compound | hCA II (IC50, µM) | hCA IX (IC50, µM) | hCA XII (IC50, µM) |
| 4g | - | - | 0.12 ± 0.07 |
| 4j | 0.39 ± 0.05 | 0.15 ± 0.07 | 0.28 ± 0.05 |
| 4k | 0.24 ± 0.18 | - | - |
| Acetazolamide (Standard) | - | - | - |
| Data for selected pyrazole-based benzene sulfonamide derivatives as carbonic anhydrase inhibitors.[1][2] |
Dengue Virus (DENV) Protease Inhibition
Pyrazole-3-carboxylic acid derivatives have been identified as novel inhibitors of the Dengue virus NS2B-NS3 protease, an essential enzyme for viral replication.[3][4][5][6][7] This makes them promising candidates for the development of antiviral therapies.
| Compound | DENV-2 Protease (IC50, µM) | Antiviral Activity (EC50, µM) |
| 8 | 6.5 | - |
| 11 | 14 | - |
| 17 | - | 9.7 |
| 30 | - | 4.1 |
| 53 | - | 2.2 |
| Inhibitory and antiviral activities of selected pyrazole-3-carboxylic acid derivatives against Dengue virus.[3] |
ALKBH1 Inhibition and Cancer Therapy
Derivatives of 1H-pyrazole-4-carboxylic acid have been discovered as potent inhibitors of the DNA N6-methyladenine (6mA) demethylase ALKBH1.[8][9] Dysregulation of ALKBH1 is associated with certain cancers, and its inhibition can lead to increased 6mA levels and upregulation of the AMP-activated protein kinase (AMPK) signaling pathway, ultimately inhibiting cancer cell viability.
| Compound | ALKBH1 (IC50, µM) |
| 29 | 0.031 ± 0.007 |
| Inhibitory activity of a potent 1H-pyrazole-4-carboxylic acid derivative against ALKBH1.[8] |
The activation of the AMPK signaling pathway by ALKBH1 inhibition represents a key mechanism of action for these compounds in cancer cells.
References
- 1. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 5. Item - Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity - American Chemical Society - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Solubility Characteristics of 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a fluorinated heterocyclic compound with significant interest in the agrochemical and pharmaceutical industries. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and fungicides, a thorough understanding of its physicochemical properties, particularly its solubility, is paramount for process development, formulation, and bioavailability studies. The presence of a carboxylic acid moiety, a lipophilic trifluoromethyl group, and a polar pyrazole ring imparts a unique solubility profile to this molecule.
This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility of this compound. It includes a summary of its physicochemical properties, qualitative and estimated quantitative solubility data, detailed experimental protocols for solubility determination, and a workflow for assessing its solubility characteristics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅F₃N₂O₂ | [1] |
| Molecular Weight | 194.11 g/mol | [1] |
| CAS Number | 119083-00-0 | [1] |
| Appearance | White to slightly pale yellow solid (crystal/powder) | [2] |
| Melting Point | 123 °C | [2] |
| pKa (predicted for isomer) | 2.55 ± 0.25 (for 2-methyl-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid) | [3] |
The presence of the electron-withdrawing trifluoromethyl group is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa compared to its non-fluorinated analog, 1-methyl-1H-pyrazole-4-carboxylic acid (predicted pKa of 3.88 ± 0.10).[4]
Solubility Profile
Direct experimental quantitative solubility data for this compound is limited in publicly available literature.[2] However, a qualitative and estimated quantitative solubility profile can be constructed based on its chemical structure, data from a closely related isomer, and general principles of solubility for carboxylic acids.
Aqueous Solubility
The carboxylic acid group is capable of hydrogen bonding with water, which contributes to its solubility in aqueous media.[5] The solubility is expected to be pH-dependent.
An isomer, 2-methyl-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid, is reported to be slightly soluble in water, with a solubility of 1.1 g/L at 25 °C.[3] This value can be used as an estimate for the aqueous solubility of this compound under neutral pH conditions.
pH-Dependent Solubility
As a carboxylic acid, the aqueous solubility of this compound is expected to increase significantly with an increase in pH.[1][6][7] In aqueous solutions with a pH above its pKa, the carboxylic acid will be predominantly in its deprotonated, carboxylate salt form. This ionic form is more polar and exhibits greater solubility in water. Conversely, in solutions with a pH below its pKa, the compound will exist primarily in its neutral, protonated form, which is less soluble.
Solubility in Organic Solvents
The presence of the pyrazole ring and the trifluoromethyl group influences its solubility in organic solvents. The molecule has both polar (carboxylic acid, pyrazole nitrogens) and non-polar (trifluoromethyl group, methyl group) regions.
Based on general "like dissolves like" principles, the compound is expected to have good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents like methanol and ethanol. Its solubility is likely to be lower in non-polar solvents such as hexane and toluene.
A summary of the expected and estimated solubility is provided in Table 2.
| Solvent | Expected/Estimated Solubility | Rationale/Source |
| Water (neutral pH) | Slightly soluble (~1.1 g/L at 25 °C) | Estimated from isomer data.[3] |
| Aqueous Base (e.g., pH > 7) | Soluble | Formation of the more soluble carboxylate salt.[1][6] |
| Aqueous Acid (e.g., pH < 2) | Poorly soluble | Predominantly in the less soluble neutral form.[6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvent. |
| Methanol | Soluble | Polar protic solvent. |
| Ethanol | Soluble | Polar protic solvent. |
| Hexane | Poorly soluble | Non-polar solvent. |
Experimental Protocols
For researchers requiring precise solubility data, the following experimental protocols are recommended.
Protocol for Determining Aqueous and Organic Solvent Solubility (Shake-Flask Method)
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, methanol, DMSO) in a sealed, screw-cap vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved solid particles.
-
-
Quantification of Solute:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Calculation of Solubility:
-
Calculate the solubility in units of g/L or mg/mL based on the measured concentration and the dilution factor.
-
Protocol for Determining pH-Dependent Aqueous Solubility
-
Preparation of Buffers:
-
Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
-
Solubility Measurement:
-
Follow the shake-flask method described in section 4.1, using the prepared buffer solutions as the solvents.
-
-
Data Analysis:
-
Plot the measured solubility as a function of pH to generate a pH-solubility profile.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
References
- 1. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Page loading... [guidechem.com]
- 4. Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1 [smolecule.com]
- 5. CAS 119083-00-0: 1-methyl-5-(trifluoromethyl)-1H-pyrazole-… [cymitquimica.com]
- 6. webhome.auburn.edu [webhome.auburn.edu]
- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]
Potential Therapeutic Targets for Pyrazole Derivatives: A Technical Guide
Introduction
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its remarkable structural versatility and capacity for diverse chemical modifications have made it a cornerstone in the development of therapeutic agents across a wide spectrum of diseases.[1] Several FDA-approved drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the phosphodiesterase inhibitor sildenafil, feature the pyrazole motif as a critical pharmacophore, underscoring its therapeutic significance.[4] This technical guide provides an in-depth exploration of the key therapeutic targets of pyrazole derivatives, with a focus on oncology, inflammation, and infectious diseases. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.
I. Pyrazole Derivatives as Anticancer Agents
Pyrazole-based compounds have emerged as a prominent class of anticancer agents, targeting various key regulators of cell proliferation, survival, and angiogenesis.[5][6] Their mechanisms of action are diverse, ranging from the inhibition of protein kinases to the disruption of microtubule dynamics and the induction of apoptosis.[5][7]
Protein kinases are a major focus in oncology drug discovery, and the pyrazole scaffold has proven to be an effective framework for designing potent and selective kinase inhibitors.[2][8][9]
1. Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
Dual inhibition of EGFR and VEGFR-2 is a valuable strategy in cancer therapy, as it can simultaneously suppress tumor growth and angiogenesis.[10] Several pyrazole derivatives have been developed as dual inhibitors of these tyrosine kinases.[10]
Quantitative Data: EGFR and VEGFR-2 Inhibition
| Compound | Target Kinase | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| Compound 50 | EGFR | 0.09 | HepG2 | 0.71 | [5] |
| VEGFR-2 | 0.23 | ||||
| Compound 9 | EGFR | - | - | - | [10] |
| VEGFR-2 | 0.22 | ||||
| Compound 3 | EGFR | 0.06 | - | - | [10] |
| Axitinib | VEGFR-2 | - | HT29, PC3, A549, U87MG | 3.17-6.77 | [5] |
| Erlotinib | EGFR | - | HepG2 | 10.6 | [5] |
| Sorafenib | VEGFR-2 | - | HepG2 | 1.06 | [5] |
2. Cyclin-Dependent Kinases (CDKs)
CDKs are crucial for cell cycle regulation, and their aberrant activity is a hallmark of many cancers. Pyrazole derivatives have been investigated as CDK inhibitors, demonstrating the ability to induce cell cycle arrest and apoptosis.[5][6]
Quantitative Data: CDK Inhibition
| Compound | Target Kinase | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| Compound 29 | CDK2 | - | MCF7, HepG2, A549, Caco2 | 17.12, 10.05, 29.95, 25.24 | [5] |
| Compound 33 | CDK2 | 0.074 | HCT116, MCF7, HepG2, A549 | <23.7 | [6] |
| Compound 34 | CDK2 | 0.095 | HCT116, MCF7, HepG2, A549 | <23.7 | [6] |
3. Other Kinase Targets
The versatility of the pyrazole scaffold has led to the development of inhibitors for a range of other kinases implicated in cancer, including:
-
BCR-ABL: The fusion protein driving chronic myeloid leukemia.[9][13]
-
PI3K/AKT Pathway: A central signaling node for cell growth and survival.[5]
-
Haspin Kinase: A serine/threonine kinase essential for mitosis.[5]
-
PIM-1 Kinase: A proto-oncogene involved in cell survival and proliferation.[5]
Signaling Pathway: EGFR/VEGFR-2 Dual Inhibition
References
- 1. nbinno.com [nbinno.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 11. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Application Note & Protocol
For Research Use Only
Abstract
This document provides a detailed protocol for the synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is presented as a two-step process commencing with the formation of ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, followed by its hydrolysis to the final carboxylic acid product. This protocol is intended for researchers and scientists in the fields of organic synthesis and drug development.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and crop science. The presence of the trifluoromethyl group often enhances the metabolic stability and biological activity of molecules. This document outlines a reliable laboratory-scale synthesis protocol based on established pyrazole synthesis methodologies.
Overall Reaction Scheme
The synthesis of this compound is accomplished in two primary steps:
-
Step 1: Synthesis of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate This step involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate, which is subsequently cyclized with methylhydrazine.
-
Step 2: Hydrolysis of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate The ethyl ester is hydrolyzed under basic conditions, followed by acidification to yield the desired carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Ethyl 4,4,4-trifluoroacetoacetate | 184.11 | 50 | 9.21 g |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 119.16 | 60 | 7.15 g |
| Methylhydrazine | 46.07 | 55 | 2.53 g |
| Ethanol (anhydrous) | - | - | 100 mL |
| Acetic acid (glacial) | - | - | 2 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate (50 mmol) and N,N-dimethylformamide dimethyl acetal (60 mmol).
-
Heat the mixture at 80-90 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the formation of the enamine intermediate is complete, cool the reaction mixture to room temperature.
-
Carefully add anhydrous ethanol (100 mL) to the flask.
-
Slowly add methylhydrazine (55 mmol) to the solution, followed by the addition of glacial acetic acid (2 mL).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
Step 2: Hydrolysis of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 236.16 | 40 | 9.45 g |
| Sodium hydroxide (NaOH) | 40.00 | 80 | 3.20 g |
| Water | - | - | 50 mL |
| Tetrahydrofuran (THF) | - | - | 50 mL |
| Hydrochloric acid (HCl), 2M | - | - | As needed (~40 mL) |
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (40 mmol) in a mixture of THF (50 mL) and water (50 mL).
-
Add sodium hydroxide (80 mmol) to the solution.
-
Stir the mixture at room temperature for 12-16 hours or until the reaction is complete as monitored by TLC.
-
Remove the THF from the reaction mixture under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath.
-
Acidify the solution to pH 1-2 by the slow addition of 2M hydrochloric acid. A precipitate will form.
-
Stir the mixture in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water.
-
Dry the product under vacuum to yield this compound.
Data Presentation
Table 1: Summary of Reactants and Expected Product Yield for the Synthesis of this compound.
| Step | Starting Material | Molar Mass ( g/mol ) | Starting Amount (mmol) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |
| 1 | Ethyl 4,4,4-trifluoroacetoacetate | 184.11 | 50 | Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 236.16 | 11.81 |
| 2 | Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 236.16 | 40 | This compound | 208.12 | 8.32 |
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Key Reagents
Caption: Relationship between key reagents, intermediates, and the final product.
Application Notes and Protocols: 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid as a Fungicide Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid as a key intermediate in the synthesis of potent fungicides. The document details the synthetic route to fungicidally active pyrazole carboxamides, their mechanism of action, and protocols for evaluating their efficacy.
Introduction
This compound is a crucial building block for a class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs). These fungicides play a significant role in modern agriculture for the control of a broad spectrum of plant pathogenic fungi. The trifluoromethyl group at the 5-position of the pyrazole ring is known to enhance the biological activity and metabolic stability of the final fungicide molecules.
Data Presentation: Antifungal Efficacy of Derived Pyrazole Carboxamides
The following tables summarize the in vitro antifungal activity of various pyrazole carboxamide fungicides derived from this compound and its analogs. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of the fungal mycelial growth.
Table 1: In Vitro Antifungal Activity (EC50 in µg/mL) of Pyrazole-Thiazole Carboxamide Derivatives against Rhizoctonia cerealis
| Compound | EC50 (µg/mL) | Reference Fungicide (Fluxapyroxad) EC50 (µg/mL) | Reference Fungicide (Thifluzamide) EC50 (µg/mL) |
| 6d | 5.11 | 11.93 | 22.12 |
| 6j | 8.14 | 11.93 | 22.12 |
Data sourced from studies on pyrazole-thiazole carboxamide derivatives, which demonstrated improved or comparable activity to commercial fungicides.[1]
Table 2: In Vivo Protective Activity of Compound 6j at 10 µg/mL
| Pathogen | Inhibition (%) |
| Rhizoctonia solani | 80 |
| Puccinia sorghi | 90 |
Compound 6j, a derivative, shows promising in vivo protective effects against key plant pathogens.[1]
Experimental Protocols
Synthesis of Pyrazole Carboxamide Fungicides from this compound
This protocol describes the general two-step synthesis of pyrazole carboxamide fungicides from the carboxylic acid intermediate.
Step 1: Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
-
To a solution of this compound in a suitable solvent such as dichloromethane (CH2Cl2), add thionyl chloride (SOCl2).
-
Reflux the mixture for a specified time, typically 2-4 hours, to ensure complete conversion to the acid chloride.
-
After the reaction is complete, evaporate the excess thionyl chloride and solvent under reduced pressure to obtain the crude 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of Pyrazole Carboxamide Derivatives
-
Dissolve the desired substituted amine in a suitable solvent, such as tetrahydrofuran (THF), and add an appropriate base, for example, triethylamine (Et3N), under an ice-water bath (0-5 °C).
-
Add the previously synthesized 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride dropwise to the amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours (typically 10-12 hours) to ensure the completion of the reaction.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography using a suitable eluent system, such as a mixture of petroleum ether and ethyl acetate, to afford the target pyrazole carboxamide fungicide.
In Vitro Antifungal Assay: Mycelial Growth Inhibition
This protocol details the poisoned food technique to determine the in vitro efficacy of the synthesized fungicides against various plant pathogens.
-
Preparation of Fungicide Stock Solutions: Dissolve the synthesized compounds in a suitable solvent like dimethyl sulfoxide (DMSO) to prepare stock solutions of a known concentration (e.g., 10 mg/mL).
-
Preparation of Poisoned Media: Prepare Potato Dextrose Agar (PDA) medium and sterilize it. While the medium is still molten, add the required amount of the fungicide stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Pour the poisoned PDA into sterile Petri plates.
-
Inoculation: From a fresh, actively growing culture of the test fungus (e.g., Rhizoctonia solani), cut a mycelial disc of a specific diameter (e.g., 5 mm) using a sterile cork borer. Place the mycelial disc at the center of each poisoned PDA plate.
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28 °C) for a period of 3-7 days, or until the mycelial growth in the control plate (PDA with DMSO but without fungicide) reaches the edge of the plate.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the fungal colony in the control plate, and DT is the average diameter of the fungal colony in the treated plate.
-
-
Determination of EC50: The EC50 value can be determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit analysis.
Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol measures the inhibitory effect of the synthesized fungicides on the activity of the target enzyme, succinate dehydrogenase.
-
Preparation of Fungal Mycelia: Grow the test fungus in a liquid medium, such as Potato Dextrose Broth (PDB), for several days. Harvest the mycelia by filtration and wash with a suitable buffer.
-
Mitochondria Isolation (Optional but Recommended): For a more precise assay, isolate the mitochondria from the fungal mycelia through differential centrifugation.
-
Enzyme Activity Measurement:
-
Prepare a reaction mixture containing a buffer (e.g., potassium phosphate buffer), the substrate succinate, and an electron acceptor dye such as 2,6-dichlorophenolindophenol (DCPIP).
-
Add the fungal mycelia homogenate or isolated mitochondria to the reaction mixture.
-
Add the synthesized fungicide at various concentrations.
-
Monitor the reduction of DCPIP over time by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) using a spectrophotometer.
-
-
Calculation of Inhibition: The rate of DCPIP reduction is proportional to the SDH activity. Calculate the percentage of inhibition for each fungicide concentration relative to a control without the inhibitor.
-
Determination of IC50: The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration.
Visualizations
Caption: Synthesis of pyrazole carboxamide fungicides.
Caption: Workflow for fungicide evaluation.
Caption: Mechanism of action of pyrazole carboxamide fungicides.
References
Application Notes and Protocols for the Quantification of Pyrazole-4-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry, utilized in the synthesis of a wide range of biologically active compounds. Accurate and precise quantification of this molecule is crucial for reaction monitoring, purity assessment, and various stages of drug development. This document provides detailed application notes and experimental protocols for the quantitative analysis of pyrazole-4-carboxylic acid using modern analytical techniques. The methodologies are presented with a focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering options for both routine quality control and sensitive bioanalytical applications. All methods are discussed in the context of validation according to ICH guidelines.[1][2]
Analytical Methods Overview
A summary of the primary analytical techniques for the quantification of pyrazole-4-carboxylic acid is presented below.
| Method | Principle | Throughput | Sensitivity | Selectivity |
| RP-HPLC-UV | Separation based on polarity with UV detection. | High | Moderate | Good |
| LC-MS/MS | Separation by HPLC coupled with highly selective and sensitive mass spectrometric detection. | Medium | High | Excellent |
| Gas Chromatography (GC) | Separation of volatile or derivatized compounds. | Medium | Good | Good |
Experimental Protocols
Quantification of Pyrazole-4-Carboxylic Acid by RP-HPLC-UV
This protocol is adapted from a validated method for a related pyrazoline derivative and is suitable for the routine quantification of pyrazole-4-carboxylic acid in bulk materials and simple formulations.[1]
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 reversed-phase column (e.g., Eclipse XDB C18, 150 mm x 4.6 mm, 5 µm)[1]
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[1]
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Pyrazole-4-carboxylic acid reference standard
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.1% TFA in WaterB: Methanol |
| Gradient | Isocratic: 20:80 (A:B)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 25 ± 2°C[1] |
| Detection Wavelength | 210 nm (or optimized wavelength for pyrazole-4-carboxylic acid) |
| Injection Volume | 5.0 µL[1] |
| Run Time | ~10 minutes[1] |
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of pyrazole-4-carboxylic acid reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing pyrazole-4-carboxylic acid in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation (as per ICH Guidelines): [1][2]
| Parameter | Acceptance Criteria | Example Data (for a related compound)[1] |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range (µg/mL) | To be determined | 50 - 150 |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ratio of 3:1 | 4 |
| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise ratio of 10:1 | 15 |
| Accuracy (% Recovery) | 98 - 102% | Within acceptable limits |
| Precision (%RSD) | ≤ 2% | < 2% |
Workflow Diagram:
References
Application Notes and Protocols for the Development of SDHI Fungicides from 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid as a key building block in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. This document includes detailed experimental protocols for the synthesis of the carboxylic acid precursor, its conversion into fungicidal carboxamides, and the subsequent biological evaluation of these compounds. Quantitative data from representative studies are presented in tabular format for comparative analysis. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using diagrams to facilitate a deeper understanding of the development process.
Introduction to SDHI Fungicides and the Role of the Pyrazole Carboxamide Scaffold
Succinate Dehydrogenase Inhibitor (SDHI) fungicides are a significant class of agricultural chemicals that target the fungal respiratory chain.[1][2] Their mode of action involves the inhibition of Complex II, also known as succinate dehydrogenase (SDH), a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[1][2] By blocking the activity of SDH, these fungicides effectively halt cellular energy production in fungi, leading to growth inhibition and cell death.
The pyrazole-carboxamide chemical class has emerged as a particularly effective scaffold for SDHI fungicides. Within this class, this compound serves as a vital intermediate for the synthesis of numerous commercial and investigational fungicides. The trifluoromethyl group at the 5-position of the pyrazole ring is a key feature that often enhances the biological activity and metabolic stability of the final fungicidal product.
Data Presentation: Efficacy of Representative Pyrazole Carboxamide SDHI Fungicides
The following tables summarize the in vitro efficacy of various pyrazole carboxamide fungicides, highlighting their potency against a range of fungal pathogens. The data is presented as EC₅₀ (half-maximal effective concentration) and IC₅₀ (half-maximal inhibitory concentration) values.
Table 1: In Vitro Antifungal Activity (EC₅₀) of Pyrazole Carboxamide Derivatives
| Compound ID | Fungal Species | EC₅₀ (µg/mL) | Reference Compound | EC₅₀ (µg/mL) |
| A7 | Botrytis cinerea | 0.79 | Boscalid | 0.60 |
| B11 | Botrytis cinerea | 0.56 | Boscalid | 0.60 |
| 6i | Valsa mali | 1.77 | Boscalid | 9.19 |
| 19i | Valsa mali | 1.97 | Boscalid | 9.19 |
| 23i | Rhizoctonia solani | 3.79 | - | - |
| 5e | Rhizoctonia solani | 0.039 | Boscalid | 0.799 |
| 5e | Rhizoctonia solani | 0.039 | Fluxapyroxad | 0.131 |
| Pyraziflumid | Bipolaris maydis (mycelial growth) | 0.0309 - 0.8856 | - | - |
| Pyraziflumid | Bipolaris maydis (conidium germination) | 0.032 - 0.9592 | - | - |
Table 2: Succinate Dehydrogenase (SDH) Inhibition (IC₅₀) Data
| Compound ID | Source of SDH | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 5e | Rhizoctonia solani | 2.04 | Boscalid | 7.92 |
| 5e | Rhizoctonia solani | 2.04 | Fluxapyroxad | 6.15 |
| 12 | Rhizoctonia solani | 1.836 (mg/L) | Bixafen | 1.222 (mg/L) |
| 8e | Fungal SDH | 1.30 | Boscalid | 1.53 |
| 8e | Fungal SDH | 1.30 | Fluxapyroxad | 0.35 |
| 7d | Fungal SDH | 3.293 | Boscalid | 7.507 |
| 7d | Fungal SDH | 3.293 | Fluxapyroxad | 5.991 |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of the target carboxylic acid, adapted from literature procedures.
Materials:
-
Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate
-
Methylhydrazine
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Cyclization: In a round-bottom flask, dissolve ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate in ethanol. Cool the solution in an ice bath.
-
Slowly add a solution of methylhydrazine in ethanol to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure to obtain the crude ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
-
Hydrolysis: Dissolve the crude ester in ethanol and add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the ester is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of approximately 2 with hydrochloric acid, which will cause the carboxylic acid to precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of Pyrazole-4-carboxamide Fungicides
This protocol outlines the general procedure for converting the carboxylic acid into a diverse library of carboxamide derivatives for screening.
Materials:
-
This compound
-
Thionyl chloride or oxalyl chloride
-
A diverse library of aniline derivatives
-
Triethylamine or pyridine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound in dry DCM.
-
Add a few drops of dimethylformamide (DMF) as a catalyst, followed by the slow addition of thionyl chloride or oxalyl chloride at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of gas ceases and the reaction is complete (monitored by the disappearance of the starting material on TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride, which is used in the next step without further purification.
-
Amide Coupling: In a separate flask, dissolve the desired aniline derivative and a base (e.g., triethylamine or pyridine) in dry DCM.
-
Cool the solution to 0 °C and add a solution of the crude acid chloride in dry DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxamide product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
In Vitro Mycelial Growth Inhibition Assay
This assay determines the EC₅₀ value of a test compound against a specific fungal pathogen.
Materials:
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Test compound stock solution in a suitable solvent (e.g., DMSO)
-
Fungal isolate
-
Sterile Petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Media Preparation: Autoclave the fungal growth medium and allow it to cool to approximately 50-55 °C in a water bath.
-
Fungicide Amendment: Add the appropriate volume of the test compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A solvent control (e.g., DMSO) should also be prepared.
-
Pouring Plates: Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a mycelial plug (typically 5 mm in diameter) from the actively growing edge of a fresh fungal culture.
-
Place the mycelial plug, mycelium-side down, onto the center of each agar plate.
-
Incubation: Seal the plates and incubate them in the dark at the optimal growth temperature for the specific fungus.
-
Data Collection: When the fungal colony in the control plate has reached a significant size (e.g., two-thirds of the plate diameter), measure two perpendicular diameters of the colony on each plate.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. The EC₅₀ value is then determined by plotting the inhibition percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Succinate Dehydrogenase (SDH) Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the SDH enzyme.
Materials:
-
Mitochondrial fraction isolated from the target fungus
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.2)
-
Succinate (substrate)
-
Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP, or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide - MTT)
-
Test compound stock solution in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Isolate the mitochondrial fraction from the target fungal species using standard cell fractionation techniques. The protein concentration of the mitochondrial suspension should be determined.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the assay buffer, the electron acceptor, and the mitochondrial suspension.
-
Inhibitor Addition: Add various concentrations of the test compound (or solvent for the control) to the wells and pre-incubate for a defined period to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding succinate to all wells.
-
Measurement: Immediately begin monitoring the change in absorbance of the electron acceptor over time using a microplate reader at the appropriate wavelength (e.g., 600 nm for DCPIP or 570 nm for MTT formazan).
-
Analysis: Calculate the initial rate of the reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the solvent control. The IC₅₀ value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
The following diagrams illustrate key concepts in SDHI fungicide development.
Caption: Signaling Pathway of SDHI Fungicide Inhibition.
Caption: Experimental Workflow for SDHI Fungicide Development.
Caption: Logical Relationship between Precursor and Final Product.
References
Protocol for N-Alkylation of Pyrazole Carboxylic Acids: Application Notes for Pharmaceutical and Agrochemical Research
Introduction
N-alkylated pyrazole carboxylic acids are pivotal structural motifs in a vast array of pharmaceuticals and agrochemicals. The strategic introduction of alkyl groups onto the pyrazole nitrogen atoms significantly influences the molecule's spatial arrangement, electronic properties, and ultimately its biological activity. A persistent challenge in the synthesis of these compounds is the control of regioselectivity, as unsymmetrically substituted pyrazoles present two distinct nitrogen atoms for alkylation (N1 and N2). The resulting regioisomers can exhibit dramatically different pharmacological profiles.
This document provides detailed protocols for the N-alkylation of pyrazole carboxylic acids, with a focus on strategies to achieve high regioselectivity. We will cover classical base-mediated alkylation, the use of protecting groups to direct alkylation, and alternative methods such as acid-catalyzed and Mitsunobu reactions. These protocols are intended for researchers and scientists in drug development and related fields.
Key Concepts in Regioselective N-Alkylation
The regiochemical outcome of the N-alkylation of pyrazoles is governed by a combination of steric and electronic factors.
-
Steric Hindrance: Bulky substituents on the pyrazole ring will sterically hinder the adjacent nitrogen atom, favoring alkylation at the less hindered nitrogen. Similarly, bulky alkylating agents will preferentially react at the more accessible nitrogen atom.
-
Electronic Effects: The electron density of the pyrazole nitrogens, influenced by the substituents on the ring, plays a crucial role. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it.
-
Protecting Groups: A powerful strategy to achieve regioselectivity is the use of a protecting group on one of the nitrogen atoms. This forces alkylation to occur at the unprotected nitrogen. Subsequent removal of the protecting group yields the desired N-alkylated pyrazole.[1] The use of a [2-(trimethylsilyl)ethoxy]methyl (SEM) group is one such effective strategy.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the ratio of N1 to N2 alkylated products.
Experimental Protocols
Protocol 1: Base-Mediated N-Alkylation of Pyrazole Carboxylic Acid Esters
This is the most common method for N-alkylation, involving the deprotonation of the pyrazole nitrogen with a base, followed by nucleophilic attack on an alkyl halide.[2] To avoid side reactions with the carboxylic acid, it is typically protected as an ester (e.g., methyl or ethyl ester) prior to N-alkylation.
Materials:
-
Pyrazole carboxylic acid ester (e.g., methyl 3-amino-1H-pyrazole-4-carboxylate) (1.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, CH₃CN)
-
Base (e.g., K₂CO₃, NaH, Cs₂CO₃) (1.5-2.0 eq)
-
Alkylating agent (e.g., methyl iodide, benzyl bromide) (1.0-1.2 eq)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazole carboxylic acid ester (1.0 eq).
-
Add an anhydrous solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.[2]
-
Add the selected base (e.g., K₂CO₃, 1.5-2.0 eq) to the stirred solution.[2]
-
Stir the mixture at room temperature for 15-30 minutes to facilitate deprotonation.[2]
-
Add the alkylating agent (1.0-1.2 eq) dropwise to the suspension.[2]
-
Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS.[2]
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[2]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomer(s).[2]
Deprotection of the Ester Group:
If the final product requires the free carboxylic acid, the ester group can be hydrolyzed.
-
For Methyl/Ethyl Esters: Treat the N-alkylated pyrazole ester with a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water. Acidify the reaction mixture to precipitate the carboxylic acid.
-
For Benzyl Esters: The benzyl group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) under neutral conditions.[3]
-
For tert-Butyl Esters: These can be cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).[3]
Protocol 2: Acid-Catalyzed N-Alkylation
An alternative to base-mediated methods, acid-catalyzed alkylation can be advantageous when the substrate is sensitive to basic conditions. This method often utilizes trichloroacetimidates as alkylating agents in the presence of a Brønsted acid catalyst.[4][5]
Materials:
-
Pyrazole carboxylic acid ester (1.0 eq)
-
Alkyl trichloroacetimidate (1.0 eq)
-
Camphorsulfonic acid (CSA) (0.2 eq)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the pyrazole carboxylic acid ester (1.0 eq), alkyl trichloroacetimidate (1.0 eq), and CSA (0.2 eq).[4]
-
Add dry DCE to form a 0.25 M solution.[4]
-
Stir the reaction at room temperature for 4 hours. Monitor for completion by TLC or LC-MS.[4]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting residue by flash column chromatography to yield the N-alkyl pyrazole product(s).
Protocol 3: N-Alkylation via Mitsunobu Reaction
The Mitsunobu reaction provides a mild method for the N-alkylation of pyrazoles using an alcohol as the alkyl source. This reaction proceeds with inversion of configuration at the alcohol's stereocenter.[6][7]
Materials:
-
Pyrazole carboxylic acid ester (1.0 eq)
-
Anhydrous THF
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Alcohol (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Ethyl acetate or Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the pyrazole carboxylic acid ester (1.0 eq), alcohol (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF.[8]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled solution.[8]
-
Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and other byproducts.
Data Presentation
Table 1: Comparison of N-Alkylation Methods for Pyrazole Carboxylic Acid Derivatives
| Method | Pyrazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (N1:N2) | Reference |
| Base-Mediated | Methyl 3-amino-1H-pyrazole-4-carboxylate | Methyl Iodide | K₂CO₃ | DMF | RT | 12 | 85 | Major N1 | [2] |
| Base-Mediated | Methyl 3-amino-1H-pyrazole-4-carboxylate | Benzyl Bromide | K₂CO₃ | DMF | 80 | 6 | 78 | Major N1 | [2] |
| Base-Mediated | Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | Ethyl Iodoacetate | NaH | DME-MeCN | Reflux | - | - | 1:1 | [2] |
| Acid-Catalyzed | 4-Chloropyrazole | Phenethyl trichloroacetimidate | CSA | DCE | RT | 4 | 77 | - | [4][5] |
| Mitsunobu | 3-Methyl-1-phenyl-2-pyrazolin-5-one | Various alcohols | - | THF | RT | - | - | Selective O-alkylation | [9] |
Note: Data is compiled from various sources and may not represent optimized conditions for all substrates.
Visualizations
Caption: General reaction scheme for N-alkylation of pyrazole carboxylic acids.
Caption: General experimental workflow for N-alkylation of pyrazole carboxylic acids.
Caption: Role of N-alkylated pyrazoles as JNK3 inhibitors in neuronal apoptosis.
References
- 1. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. lookchem.com [lookchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a key building block in the development of pharmaceuticals and agrochemicals. The described methodology is based on a robust and regioselective route, ensuring high yields and purity suitable for large-scale production. The synthesis involves a three-stage process: the formation of a regioisomeric pyrazole mixture, separation of the desired isomer, and subsequent carboxylation.
Introduction
This compound is a crucial intermediate in the synthesis of various biologically active molecules. Its structural motifs are present in numerous commercial drugs and agrochemicals. The trifluoromethyl group significantly influences the compound's lipophilicity, metabolic stability, and binding affinity to target proteins, making it a desirable feature in modern drug design. The synthetic route detailed herein offers a practical and efficient method for obtaining this valuable compound on a large scale.
Overall Synthetic Pathway
The large-scale synthesis of this compound is accomplished through a three-stage process. The initial step involves the condensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine to produce a mixture of two regioisomeric pyrazoles. The desired 1-methyl-5-(trifluoromethyl)-1H-pyrazole is then isolated from this mixture. Subsequent bromination at the 4-position, followed by a lithium-halogen exchange and carboxylation, yields the final product.
Experimental Protocols
Stage 1: Synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrazole
This stage involves the synthesis of a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | 168.11 | 10.0 | 59.48 |
| Methylhydrazine | 46.07 | 2.87 | 62.30 |
| Ethanol | 46.07 | 50.0 L | - |
Procedure:
-
A 100 L reactor is charged with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (10.0 kg, 59.48 mol) and ethanol (50.0 L).
-
The solution is cooled to 0-5 °C with constant stirring.
-
Methylhydrazine (2.87 kg, 62.30 mol) is added dropwise over a period of 2-3 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The solvent is removed under reduced pressure.
-
The resulting crude oil contains a mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole.
Expected Yield: ~95% (combined isomers)
Stage 2: Isomer Separation and Bromination
The desired 1-methyl-5-(trifluoromethyl)-1H-pyrazole is separated by fractional distillation, followed by bromination at the 4-position.
2.1 Isomer Separation:
The crude mixture of pyrazole isomers is separated by fractional distillation under reduced pressure.
| Isomer | Boiling Point (°C at 760 mmHg) |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | 145-147 |
| 1-Methyl-5-(trifluoromethyl)-1H-pyrazole | 155-157 |
Procedure:
-
The crude pyrazole mixture is subjected to fractional distillation using a packed column.
-
The fraction corresponding to 1-methyl-5-(trifluoromethyl)-1H-pyrazole is collected.
Expected Yield: 40-45% of 1-methyl-5-(trifluoromethyl)-1H-pyrazole from the initial crude mixture.
2.2 Bromination of 1-Methyl-5-(trifluoromethyl)-1H-pyrazole:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 1-Methyl-5-(trifluoromethyl)-1H-pyrazole | 150.09 | 5.0 | 33.31 |
| N-Bromosuccinimide (NBS) | 177.98 | 6.20 | 34.83 |
| Acetonitrile | 41.05 | 25.0 L | - |
Procedure:
-
To a solution of 1-methyl-5-(trifluoromethyl)-1H-pyrazole (5.0 kg, 33.31 mol) in acetonitrile (25.0 L) in a 50 L reactor, N-bromosuccinimide (6.20 kg, 34.83 mol) is added portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature for 18 hours.
-
The solvent is evaporated under reduced pressure.
-
The residue is dissolved in dichloromethane (20 L) and washed with water (2 x 10 L) and brine (10 L).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product.
-
The crude 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole is purified by vacuum distillation.
Expected Yield: 85-90%
Stage 3: Carboxylation
The final stage involves a lithium-halogen exchange followed by carboxylation with carbon dioxide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole | 229.00 | 4.0 | 17.47 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 7.3 L | 18.25 |
| Dry Carbon Dioxide (gas) | 44.01 | Excess | - |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 40.0 L | - |
| Hydrochloric acid (2 M) | 36.46 | As needed | - |
Procedure:
-
A 100 L reactor is charged with 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole (4.0 kg, 17.47 mol) and anhydrous THF (40.0 L) under a nitrogen atmosphere.
-
The solution is cooled to -78 °C.
-
n-Butyllithium (2.5 M in hexanes, 7.3 L, 18.25 mol) is added dropwise over 1.5 hours, maintaining the temperature below -70 °C.
-
The mixture is stirred at -78 °C for an additional hour.
-
Dry carbon dioxide gas is bubbled through the reaction mixture for 2 hours, allowing the temperature to slowly rise to -20 °C.
-
The reaction is quenched by the slow addition of water (10 L).
-
The mixture is allowed to warm to room temperature, and the organic solvent is removed under reduced pressure.
-
The aqueous residue is washed with diethyl ether (2 x 10 L).
-
The aqueous layer is acidified to pH 2 with 2 M hydrochloric acid, resulting in the precipitation of the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum.
Expected Yield: 75-85%
Data Summary
| Stage | Product | Starting Material | Yield (%) | Purity (%) (by HPLC) |
| 1. Pyrazole Formation | Regioisomeric Mixture | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | ~95 | - |
| 2.1 Isomer Separation | 1-Methyl-5-(trifluoromethyl)-1H-pyrazole | Regioisomeric Mixture | 40-45 | >98 |
| 2.2 Bromination | 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole | 1-Methyl-5-(trifluoromethyl)-1H-pyrazole | 85-90 | >97 |
| 3. Carboxylation | This compound | 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole | 75-85 | >99 |
Characterization Data for this compound
-
Appearance: White to off-white solid
-
Melting Point: 188-192 °C
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.5 (s, 1H, COOH), 8.15 (s, 1H, pyrazole-H), 3.95 (s, 3H, N-CH₃)
-
¹⁹F NMR (376 MHz, DMSO-d₆) δ (ppm): -61.2 (s, 3F, CF₃)
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 163.5 (COOH), 142.0 (q, J=38 Hz, C-CF₃), 140.5 (pyrazole-CH), 120.8 (q, J=268 Hz, CF₃), 110.0 (pyrazole-C), 38.0 (N-CH₃)
-
Mass Spectrometry (ESI-MS): m/z 193.0 [M-H]⁻
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Methylhydrazine is toxic and should be handled with appropriate precautions.
-
Reactions at low temperatures (-78 °C) require the use of appropriate cooling baths (e.g., dry ice/acetone).
Application Notes and Protocols: Pyrazole Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pyrazole derivatives as potent and selective inhibitors for several key enzyme families implicated in a range of diseases, including inflammation, cancer, and neurological disorders. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2] This document details the mechanism of action, summarizes inhibitory potency, and provides standardized protocols for evaluating novel pyrazole-based inhibitors.
Pyrazole Derivatives as Cyclooxygenase-2 (COX-2) Inhibitors
Application: Anti-inflammatory and Cancer Therapy
The pyrazole heterocycle is a cornerstone for developing agents to treat inflammation.[3] Commercially available drugs like Celecoxib, Deracoxib, and Lonazolac feature a pyrazole core and are known for their COX-2 inhibitory potential.[3] Selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4][5]
Mechanism of Action and Signaling Pathway:
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[4] COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced by inflammatory stimuli.[4] Pyrazole-based inhibitors selectively target COX-2, blocking the synthesis of pro-inflammatory prostaglandins.[4][5] Some novel pyrazole derivatives also exhibit anticancer properties by inducing apoptosis and cell cycle arrest.[6]
Quantitative Data: Inhibitory Potency of Pyrazole Derivatives against COX-2
The following table summarizes the in vitro inhibitory activities (IC50) of selected pyrazole derivatives against COX enzymes.
| Compound Reference | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Notes |
| Celecoxib (Reference) | COX-2 | 0.29[7] | 32.9 | Commercially approved selective COX-2 inhibitor.[3] |
| Compound 11 | COX-2 | 0.043 | Not Specified | A novel pyrazole derivative showing potent anticancer activity.[6] |
| Compound 12 | COX-2 | 0.049 | Not Specified | Exhibited good potency against MCF-7 and HT-29 cancer cell lines.[6] |
| Compound 15 | COX-2 | 0.045 | Not Specified | Also showed significant anticancer effects.[6] |
| Compound 5k | COX-2 | 0.27 | 95.8 | A pyrazolo[3,4-d]pyrimidinone derivative with high selectivity.[7] |
| Compound 5d | COX-2 | 0.052 | High | A pyrazole-conjugate showing exceptional activity against Caco-2 cell line.[7] |
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is for determining the inhibitory activity of pyrazole derivatives on ovine COX-1 and human recombinant COX-2 using an enzyme immunoassay (EIA) kit.[8]
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Test pyrazole compounds and reference inhibitor (e.g., Celecoxib)
-
Dimethyl sulfoxide (DMSO)
-
Enzyme Immunoassay (EIA) kit for prostaglandin screening
-
96-well microplates
-
Incubator and microplate reader
Experimental Workflow:
Procedure:
-
Compound Preparation: Dissolve test pyrazole derivatives and reference inhibitors in DMSO to prepare stock solutions. Serially dilute to obtain a range of test concentrations.
-
Assay Setup: In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well, followed by the test compound dilutions or DMSO (for control wells).
-
Pre-incubation: Gently mix and pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a solution of HCl).
-
Quantification: Measure the amount of prostaglandin produced using a competitive EIA kit according to the manufacturer's instructions. The color intensity will be inversely proportional to the amount of prostaglandin produced.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Pyrazole Derivatives as Protein Kinase Inhibitors
Application: Anticancer and Anti-inflammatory Therapies
The pyrazole scaffold is a key privileged structure in the development of protein kinase inhibitors (PKIs).[1][9] Kinases are crucial regulators of cellular processes like cell cycle progression, survival, and differentiation, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[1][9] Several FDA-approved drugs, including Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor), are based on a pyrazole core.[2]
Signaling Pathway Example: EGFR/VEGFR-2 Dual Inhibition
Dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a synergistic strategy for cancer treatment, targeting both tumor growth and angiogenesis.[10] Pyrazole derivatives have been developed as potent dual inhibitors of these tyrosine kinases.[10][11]
Quantitative Data: Inhibitory Potency of Pyrazole-Based Kinase Inhibitors
| Compound Reference | Target Kinase(s) | IC50 (nM) | Antiproliferative IC50 (µM) & Cell Line |
| Compound 2 (Afuresertib analogue) | Akt1 | 1.3 | 0.95 (HCT116)[9] |
| Compound 6 | Aurora A | 160 | 0.39 (HCT116), 0.46 (MCF7)[9] |
| Asciminib (ABL-001) | Bcr-Abl | 0.5 | Not Specified[9] |
| Compound 3 | EGFR | 60 | 4.07 (HEPG2)[10] |
| Compound 9 | VEGFR-2 | 220 | 0.45 (HEPG2)[10] |
| Compound 43 | PI3K | Not Specified | 0.25 (MCF7)[12] |
| Compound 48 | Haspin | >90% inhibition at 100 nM | 1.7 (HCT116), 3.6 (HeLa)[11][12] |
| Compound 53 | EGFR / VEGFR-2 | Not Specified | 15.98 (HepG2)[11] |
Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This protocol outlines a method to measure the activity of a kinase and the inhibitory effect of pyrazole compounds by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Purified target kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test pyrazole compounds and reference inhibitor (e.g., Staurosporine)
-
Kinase reaction buffer (containing MgCl2)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the pyrazole test compounds in the appropriate buffer. Prepare a solution of the target kinase and its specific substrate.
-
Assay Setup: To the wells of a white, opaque microplate, add the kinase reaction buffer, the test compound dilutions, and the kinase enzyme.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection (Step 1): Add the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ATP Generation (Step 2): Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase/luciferin to measure this newly synthesized ATP. Incubate for 30 minutes at room temperature.
-
Signal Measurement: Measure the luminescence of each well using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine IC50 values by plotting percent inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.
Pyrazole Derivatives as Indoleamine 2,3-dioxygenase (IDO1) Inhibitors
Application: Cancer Immunotherapy
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[13][14] By depleting tryptophan and generating immunosuppressive metabolites, IDO1 helps tumors evade the immune system.[15] Inhibition of IDO1 is a promising strategy in cancer immunotherapy, and pyrazole-containing compounds have been identified as potent inhibitors.[16]
Mechanism of Action:
IDO1 inhibitors block the enzyme's activity, preventing the breakdown of tryptophan. This restores local tryptophan levels, reduces immunosuppressive kynurenine, and enhances the function of effector T cells, thereby promoting an anti-tumor immune response. Many inhibitors, including those with pyrazole or triazole moieties, are designed to coordinate with the ferrous ion in the enzyme's heme active site.[13][16]
Quantitative Data: Inhibitory Potency of Pyrazole/Triazole Derivatives against IDO1
| Compound Reference | Target Enzyme | IC50 (µM) | Assay Type |
| Methylpyrazole 18 | IDO1 | 0.026 | Enzymatic Assay[16] |
| Methylpyrazole 18 | IDO1 | 0.101 | HeLa Cellular Assay[16] |
| Compound 3a (Triazole) | IDO1 | 0.75 | HeLa Cellular Assay[17] |
| Compound 14e (Triazole) | IDO1 | 3.63 | HeLa Cellular Assay[13][14] |
Protocol: HeLa Cell-Based IDO1 Inhibition Assay
This protocol measures the ability of test compounds to inhibit IDO1 activity in human HeLa cells, which express the enzyme upon stimulation with interferon-gamma (IFN-γ).[13][17]
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Recombinant human IFN-γ
-
Test pyrazole compounds and a known IDO1 inhibitor (e.g., Epacadostat)
-
L-Tryptophan
-
Trichloroacetic acid (TCA)
-
Ehrlich’s reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
Spectrophotometer/plate reader (490 nm)
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce the expression of the IDO1 enzyme.
-
Compound Treatment: Remove the IFN-γ containing medium. Add fresh medium containing serial dilutions of the test compounds and L-tryptophan. Incubate for another 24-48 hours.
-
Kynurenine Measurement:
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add TCA to precipitate proteins and incubate for 30 minutes at 50°C.
-
Centrifuge the plate to pellet the precipitate.
-
Transfer the resulting supernatant to another plate.
-
Add Ehrlich’s reagent to each well. This reagent reacts with kynurenine to produce a yellow-colored complex.
-
-
Absorbance Reading: Incubate the plate at room temperature for 10 minutes, then measure the absorbance at 490 nm.
-
Data Analysis: The absorbance is directly proportional to the kynurenine concentration. Calculate the percentage of IDO1 inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Pyrazole Derivatives as Carbonic Anhydrase (CA) Inhibitors
Application: Glaucoma, Epilepsy, and Anticancer Therapy
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Aberrant activity of certain CA isoforms is linked to various diseases, including glaucoma (hCA II), epilepsy, and cancer (hCA IX and XII).[18][19] Pyrazole-based benzene sulfonamides have been developed as potent and isoform-selective CA inhibitors.[18]
Quantitative Data: Inhibitory Potency of Pyrazole-Based CAIs
| Compound Reference | Target Isoform | Ki (µM) | Target Isoform | IC50 (µM) |
| Compound 2 | hCA I | 1.03 | hCA II | 1.82[20] |
| Compound 5 | hCA I | 1.14 | hCA II | 2.01[20] |
| Compound 4g | hCA XII | - | hCA XII | 0.12[18] |
| Compound 4j | hCA II | - | hCA II | 0.39[18] |
| Compound 4j | hCA IX | - | hCA IX | 0.15[18] |
| Compound 4j | hCA XII | - | hCA XII | 0.28[18] |
Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This protocol measures the inhibition of CA's esterase activity using 4-nitrophenyl acetate (NPA) as a substrate.
Materials:
-
Purified human CA isoforms (e.g., hCA I, II, IX, XII)
-
4-Nitrophenyl acetate (NPA) substrate
-
Test pyrazole compounds and a reference inhibitor (e.g., Acetazolamide)
-
Assay buffer (e.g., Tris-HCl)
-
96-well plates
-
Spectrophotometer/plate reader (400 nm)
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, the CA enzyme solution, and the test compound at various concentrations.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a short period (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: Add the NPA substrate (dissolved in a solvent like acetonitrile) to start the reaction. The enzyme will hydrolyze NPA to 4-nitrophenol, which is yellow.
-
Signal Measurement: Immediately monitor the change in absorbance at 400 nm over time using a plate reader in kinetic mode.
-
Data Analysis: Determine the initial reaction velocity (rate of change in absorbance) for each well. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 or Ki value by plotting the data and fitting it to an appropriate inhibition model.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy [frontiersin.org]
- 15. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Imidazoisoindole Derivatives as Highly Potent and Orally Active Indoleamine-2,3-dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Synthesis, biological evaluation and molecular docking of novel pyrazole derivatives as potent carbonic anhydrase and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclocondensation Synthesis of Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental setup of pyrazole synthesis via cyclocondensation reactions. Pyrazoles are a significant class of heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and material science. The methodologies outlined below cover classical, green, and technologically advanced synthetic approaches.
Introduction to Pyrazole Synthesis via Cyclocondensation
The most prevalent and versatile method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[1][2] This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.[3] Variations of this method involve the use of α,β-unsaturated ketones and other precursors.[1][2]
Recent advancements have focused on developing more efficient, environmentally friendly, and rapid synthetic protocols. These include the use of microwave irradiation, ultrasound assistance, and solvent-free reaction conditions to improve yields, reduce reaction times, and minimize waste.[4][5][6][7][8][9]
Experimental Setups and Protocols
This section details various experimental setups for pyrazole synthesis, from conventional methods to modern green chemistry approaches.
Conventional Synthesis: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first reported in 1883, is the classical method for preparing pyrazoles.[1][2] It involves the reaction of a 1,3-dicarbonyl compound with a hydrazine in the presence of an acid or base catalyst.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq.).
-
Solvent Addition: Dissolve the starting material in a suitable solvent such as ethanol, acetic acid, or toluene.[5]
-
Reagent Addition: Add the hydrazine derivative (1.0 - 1.2 eq.) to the solution. If required, add a catalytic amount of a protic acid (e.g., HCl, H₂SO₄) or a base (e.g., NaOH, KOH).
-
Reaction Condition: Heat the reaction mixture to reflux (temperature will depend on the solvent used) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Logical Relationship of Knorr Pyrazole Synthesis
Caption: Workflow for the Knorr Pyrazole Synthesis.
Green Synthesis Approaches
In recent years, there has been a significant shift towards developing environmentally benign synthetic methods. For pyrazole synthesis, this includes solvent-free reactions and the use of greener catalysts.
Solvent-free reactions offer numerous advantages, including reduced waste, lower costs, and often faster reaction rates.[4][5][6]
Experimental Protocol:
-
Reactant Preparation: In a mortar and pestle, thoroughly grind a mixture of the 1,3-dicarbonyl compound (1.0 mmol) and the hydrazine derivative (1.0 mmol).
-
Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) (e.g., 1.0 mmol) and continue grinding.[4][5]
-
Reaction: Transfer the mixture to a reaction vial and allow it to stand at room temperature. The reaction progress can be monitored by TLC.[4]
-
Work-up and Purification: Once the reaction is complete, the product can often be purified by direct recrystallization from a suitable solvent like ethanol.
Biocatalysis offers a green alternative to traditional chemical catalysts. Baker's yeast (Saccharomyces cerevisiae) has been successfully employed for the cyclocondensation of chalcones and hydrazine hydrate to produce pyrazolines.[10]
Experimental Protocol:
-
Reaction Mixture: In a flask, suspend baker's yeast in a suitable solvent system (e.g., aqueous ethanol).
-
Substrate Addition: Add the chalcone (1.0 eq.) and hydrazine hydrate (1.2 eq.) to the yeast suspension.
-
Reaction: Stir the mixture at room temperature for the required amount of time. Monitor the reaction by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the yeast. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Advanced Synthetic Technologies
Modern technologies like microwave and ultrasound irradiation can significantly accelerate reaction rates and improve yields.
Microwave irradiation provides rapid and uniform heating, often leading to dramatically reduced reaction times and higher yields compared to conventional heating.[7][8][9][11][12][13]
Experimental Protocol:
-
Reaction Mixture: In a microwave-safe reaction vessel, combine the α,β-unsaturated ketone (1.0 eq.), arylhydrazine (1.2 eq.), and a suitable solvent such as acetic acid or ethanol.[7]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specific power (e.g., 360 W) and temperature (e.g., 120 °C) for a short duration (e.g., 7-10 minutes).[7]
-
Work-up and Purification: After cooling, the reaction mixture is processed as per standard procedures, which may involve filtration if a precipitate forms, followed by washing and recrystallization to obtain the pure pyrazole derivative.[14]
Experimental Workflow for Microwave-Assisted Pyrazole Synthesis
Caption: Microwave-assisted pyrazole synthesis workflow.
Sonication can enhance chemical reactivity through the phenomenon of acoustic cavitation, leading to shorter reaction times and improved yields.[15][16][17][18][19]
Experimental Protocol:
-
Reaction Setup: In a flask, dissolve the α,β-unsaturated cyanoester and phenyl hydrazine in a suitable solvent.
-
Catalyst and Base: Add a catalyst (e.g., 10 mol% Cu(I)) and a base (e.g., sodium ethoxide).[17]
-
Sonication: Immerse the flask in an ultrasonic cleaning bath and irradiate the mixture at a specific temperature (e.g., 60 °C) for a period of 75-90 minutes.[17]
-
Work-up and Purification: After the reaction is complete, the mixture is worked up using standard procedures, and the product is purified by recrystallization or chromatography.
Data Presentation: Comparison of Synthetic Methods
The choice of synthetic method can significantly impact the efficiency of pyrazole synthesis. The following tables summarize quantitative data for different approaches.
Table 1: Comparison of Conventional and Green Synthesis Methods for Pyrazoles
| Method | Starting Materials | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Conventional | 1,3-Diketone, Hydrazine | Acetic Acid | Ethanol | Reflux | Several hours | Good | [1] |
| Solvent-Free | 1,2-Dibenzoylhydrazine, Isocyanide, Dialkyl Acetylenedicarboxylate | TBAB | None | Room Temp. | Few minutes | 75-86 | [4][5] |
| Baker's Yeast | Chalcone, Hydrazine Hydrate | S. cerevisiae | Aq. Ethanol | Room Temp. | - | Moderate to Good | [10] |
Table 2: Comparison of Advanced Synthetic Technologies for Pyrazole Synthesis
| Method | Starting Materials | Catalyst/Solvent | Power/Temp. | Time | Yield (%) | Reference |
| Microwave | α,β-Unsaturated Ketone, Arylhydrazine | Acetic Acid | 360 W / 120 °C | 7-10 min | 68-86 | [7] |
| Microwave | Carbohydrazide, 2,4-Pentanedione | Ethanol | 270 W | 3-5 min | 82-98 | [7] |
| Ultrasound | α,β-Unsaturated Cyanoester, Phenyl Hydrazine | Cu(I) / Sodium Ethoxide | 60 °C | 75-90 min | High | [17] |
| Ultrasound | Aldehyde, Hydrazine, Ethyl Acetoacetate | Water | - | 35 min | >90 | [19] |
Conclusion
The cyclocondensation reaction is a robust and versatile method for the synthesis of pyrazoles. While traditional methods remain valuable, modern techniques such as microwave-assisted and ultrasound-assisted synthesis, as well as green chemistry approaches, offer significant advantages in terms of efficiency, speed, and environmental impact. The choice of the optimal experimental setup will depend on the specific substrates, desired scale of the reaction, and available laboratory equipment. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the fields of organic synthesis and drug discovery.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. New "green" approaches to the synthesis of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scientiaresearchlibrary.com [scientiaresearchlibrary.com]
- 11. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 16. researchgate.net [researchgate.net]
- 17. asianpubs.org [asianpubs.org]
- 18. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of Pyrazole Carboxylic Acid for Bioassays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of pyrazole carboxylic acids and their subsequent evaluation in various biological assays. Pyrazole carboxylic acid derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them promising candidates for drug discovery and development.[1][2] This guide covers synthetic procedures, experimental protocols for key bioassays, and quantitative data on the biological activity of selected derivatives.
Synthesis of Pyrazole Carboxylic Acid Derivatives
The versatile pyrazole core allows for extensive derivatization, primarily at the carboxylic acid moiety to yield esters and amides, or through modifications on the pyrazole ring itself. These modifications are crucial for tuning the compound's physicochemical properties and biological activity.
General Synthesis of Pyrazole-3-Carboxylic Acid via Cyclocondensation
A common and classic method for synthesizing the pyrazole ring is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3]
Protocol:
-
In situ formation of the 1,3-dicarbonyl intermediate: A ketone is reacted with a suitable acylating agent (e.g., diethyl oxalate) in the presence of a base (e.g., sodium ethoxide) to form the 1,3-diketone.
-
Cyclocondensation: The 1,3-diketone is then reacted with a hydrazine hydrate or a substituted hydrazine in a suitable solvent like ethanol or acetic acid.
-
Reaction Conditions: The reaction mixture is typically refluxed for several hours.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4][5][6]
Derivatization of the Carboxylic Acid Group
The carboxylic acid functionality of the pyrazole core is a key handle for derivatization to produce esters and amides.
Protocol:
-
To a solution of the pyrazole carboxylic acid in an appropriate alcohol (e.g., methanol, ethanol), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or POCl3).[7][8]
-
Reflux the reaction mixture for a specified time (typically 2-16 hours) until the reaction is complete as monitored by TLC.[4][7]
-
After cooling, pour the reaction mixture over crushed ice and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.[8]
-
Purify the product by column chromatography or recrystallization.[9]
Protocol:
-
Convert the pyrazole carboxylic acid to its more reactive acid chloride by treating it with thionyl chloride (SOCl2) or oxalyl chloride, often in an inert solvent like dichloromethane (DCM) with a catalytic amount of DMF.
-
In a separate flask, dissolve the desired amine in an inert solvent (e.g., DCM or xylene) and add a base (e.g., triethylamine or pyridine) to act as an acid scavenger.
-
Slowly add the freshly prepared pyrazole acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.[10]
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide.
-
Purify the product by recrystallization or column chromatography.
Experimental Protocols for Bioassays
The following are detailed protocols for common bioassays used to evaluate the biological activity of pyrazole carboxylic acid derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Agar Well Diffusion and Minimum Inhibitory Concentration (MIC)
This method is used to assess the antimicrobial activity of the synthesized compounds.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Agar Well Diffusion:
-
Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri plates.
-
Once solidified, spread the microbial inoculum evenly over the agar surface.
-
Create wells (6-8 mm in diameter) in the agar using a sterile borer.
-
Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration, e.g., 100 µg/mL in DMSO) into each well.
-
Incubate the plates at 37 °C for 24 hours (for bacteria) or 28 °C for 48 hours (for fungi).
-
Measure the diameter of the zone of inhibition around each well.
-
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Perform a serial two-fold dilution of the active compounds in a liquid growth medium in a 96-well plate.
-
Add a standardized microbial inoculum to each well.
-
Incubate the plates under appropriate conditions.
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11][12]
-
Enzyme Inhibition Assays
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX-2 enzyme.
-
Add the test pyrazole derivative at various concentrations and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate the reaction at 37 °C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a solution of stannous chloride.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit.
-
Calculate the percentage of inhibition and determine the IC50 value.
Protocol:
-
Prepare a reaction buffer containing a kinase base buffer, ATP, and a specific peptide substrate for EGFR.
-
Add the recombinant human EGFR enzyme to the wells of a 96-well plate.
-
Add the pyrazole derivative at various concentrations and incubate for a short period.
-
Initiate the kinase reaction by adding the ATP/substrate solution.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™).
-
The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.
Quantitative Data Presentation
The biological activities of various pyrazole carboxylic acid derivatives are summarized in the tables below, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Pyrazole Carboxylic Acid Derivatives (IC50 in µM)
| Compound ID | Derivative Type | MCF-7 (Breast) | HT-29 (Colon) | A549 (Lung) | Reference |
| 1 | Amide | 3.3 | - | - | [13] |
| 2 | Amide | - | 2.12 | - | [2] |
| 3 | Carboxamide | - | - | Growth Suppression | [14] |
| 4 | Pyrazoline | 12.4 | - | - | [15] |
| 5 | Pyrazoline | 11.70 | - | - | [15] |
| Celecoxib | - | - | - | - | - |
| Doxorubicin | - | - | - | - | [2] |
Table 2: Antimicrobial Activity of Pyrazole Carboxylic Acid Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | Reference |
| 6 | Pyrazole | - | 0.25 | - | [11] |
| 7 | Pyrazole | 0.25 | - | - | [11] |
| 8 | Pyrazoline | 4 | - | - | [16] |
| 9 | Imidazothiadiazole | 0.25 | - | - | [12] |
| Ciprofloxacin | - | - | 0.5 | - | [11] |
| Clotrimazole | - | - | - | 2 | [11] |
Table 3: COX-2 Inhibitory Activity of Pyrazole Carboxylic Acid Derivatives (IC50 in µM)
| Compound ID | Derivative Type | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 10 | Pyrazole | 0.043 | - | - | [2] |
| 11 | Pyrazole | 0.049 | - | - | [2] |
| 12 | Hybrid Pyrazole | 1.79 | 134.12 | 74.92 | [17] |
| 13 | Hybrid Pyrazole | 2.51 | 183.10 | 72.95 | [17] |
| Celecoxib | - | 0.22 | 3.00 | 13.65 | [1] |
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways targeted by pyrazole carboxylic acid derivatives and a general experimental workflow for their evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 5. biotage.com [biotage.com]
- 6. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. uakron.edu [uakron.edu]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Pyrazole Carboxylic Acid Derivatives
Welcome to the technical support center for the purification of pyrazole carboxylic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude pyrazole carboxylic acid derivatives after synthesis?
A1: Common impurities often stem from side reactions during synthesis and can include unreacted starting materials, regioisomers (if unsymmetrical precursors are used), byproducts from incomplete reactions (e.g., pyrazole-carbaldehyde from incomplete oxidation), and products of side reactions such as N-acylation of the pyrazole ring.[1] Protecting groups like Boc or Trt are sometimes used to prevent such side reactions.[1]
Q2: My pyrazole carboxylic acid derivative is proving difficult to crystallize. What can I do?
A2: Difficulty in crystallization can be due to several factors, including the presence of impurities that inhibit crystal lattice formation or high solubility in the chosen solvent. Trying a variety of solvents with different polarities is a good first step.[2] If single solvents are ineffective, mixed solvent systems (e.g., ethanol/water, hexane/ethyl acetate) can be employed.[2] In this technique, the compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent is added dropwise until turbidity appears, followed by slow cooling. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
Q3: I am observing a low yield after recrystallization. How can this be improved?
A3: Low recovery is a common issue in recrystallization. To improve the yield, ensure you are using the minimum amount of hot solvent necessary to dissolve your compound. Excess solvent will keep more of your product in the mother liquor upon cooling. Also, allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[2]
Q4: How can I effectively separate regioisomers of my pyrazole carboxylic acid derivative?
A4: The separation of regioisomers can be challenging. Fractional recrystallization can be effective if the isomers have significantly different solubilities in a particular solvent system.[2] This may require multiple recrystallization steps. For more difficult separations, column chromatography or preparative High-Performance Liquid Chromatography (HPLC) are often more effective methods.
Q5: My pyrazole derivative appears as an oil and does not solidify. How can I purify it?
A5: Oiling out instead of crystallizing is a common problem. This often happens when the melting point of the solute is lower than the boiling point of the solvent. Try using a lower boiling point solvent. If that doesn't work, column chromatography is a suitable alternative for purifying oils.
Q6: Due to the presence of both a carboxylic acid and a pyrazole ring, my compound is amphoteric. How does this affect purification?
A6: The amphoteric nature of pyrazole carboxylic acids can be exploited during purification. You can selectively extract your compound by adjusting the pH of the aqueous solution. At a basic pH, the carboxylic acid will be deprotonated, making the compound water-soluble and allowing for the removal of non-acidic organic impurities. Subsequently, acidifying the aqueous layer will precipitate the pure pyrazole carboxylic acid. Conversely, in acidic conditions, the pyrazole ring can be protonated.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Colored Impurities in Final Product | Highly conjugated byproducts or residual starting materials. | Add a small amount of activated charcoal to the hot solution during recrystallization, followed by hot filtration to remove the charcoal and adsorbed impurities. Be aware that this may slightly reduce the yield. |
| Product is "crashing out" of solution as a fine powder during recrystallization | The solution is cooling too quickly, or it is supersaturated. | Ensure slow cooling. You can insulate the flask to slow down the cooling rate. If the solution is too concentrated, add a small amount of the hot solvent to redissolve and allow it to cool slowly again. |
| Streaking or poor separation on TLC plate during column chromatography development | The compound may be too polar for the chosen mobile phase, or it could be interacting strongly with the silica gel. | Add a small amount of acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid group. Alternatively, use a more polar solvent system. |
| Co-elution of impurities during column chromatography | Impurities have similar polarity to the desired product. | Try a different solvent system or a different stationary phase (e.g., alumina instead of silica gel). A shallower solvent gradient during elution can also improve separation. |
| Low recovery from silica gel column | The compound may be irreversibly adsorbing to the acidic silica gel. | Deactivate the silica gel with a small amount of triethylamine in the solvent slurry before packing the column. Alternatively, use neutral alumina as the stationary phase. |
Quantitative Data on Purification
The following tables provide an overview of yields obtained for pyrazole carboxylic acid derivatives using different purification methods as reported in the literature. It is important to note that a direct comparison of methods on the same compound is often not available, and yields are highly dependent on the specific derivative and the purity of the crude material.
Table 1: Yields from Recrystallization
| Pyrazole Carboxylic Acid Derivative | Recrystallization Solvent(s) | Yield (%) | Reference |
| 4-Benzoyl-1-[4-nitrophenyl]-5-phenyl-1H-pyrazole-3-carboxylate derivatives | Ethanol, Methanol, n-Propanol | 62-77 | [3] |
| Phenyl-1H-pyrazole-4-carboxylic acid derivatives | Not specified | 62-92 | [4] |
| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamide derivatives | Not specified | High | [5] |
Table 2: Yields from Chromatographic Methods
| Purification Method | Derivative Type | Eluent/Mobile Phase | Yield (%) | Reference |
| Column Chromatography | 3-amino pyrazole intermediate | Ethyl acetate:hexane | 55-67 | [6] |
| Preparative HPLC | 1H-Pyrazole-3-carboxylic acid derivative | Acetonitrile/Water/Phosphoric Acid | Not specified | [1] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude pyrazole carboxylic acid derivative in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol, methanol, ethyl acetate).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil and all the solid has dissolved. Add more solvent dropwise if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum recovery, place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.[2]
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the initial non-polar solvent system (e.g., hexane/ethyl acetate mixture). Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Visualizations
Experimental Workflow for Purification
Caption: A general workflow for the purification of pyrazole carboxylic acid derivatives.
Troubleshooting Logic for Low Recrystallization Yield
Caption: A troubleshooting flowchart for addressing low yields in recrystallization.
Synthesis Side Reactions and Resulting Impurities
Caption: Relationship between synthesis side reactions and resulting impurities.
References
- 1. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. data.epo.org [data.epo.org]
- 3. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Trifluoromethyl Pyrazole Synthesis
Welcome to our technical support center for the synthesis of trifluoromethyl pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to trifluoromethyl pyrazoles?
A1: The most prevalent methods for synthesizing trifluoromethyl pyrazoles include the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound (like 4,4,4-trifluoro-1-phenyl-1,3-butanedione) with a hydrazine derivative.[1] Another common method is the (3+2) cycloaddition of in situ generated trifluoromethylated nitrile imines with enones or chalcones.[2]
Q2: I am observing a mixture of regioisomers in my reaction. What is the primary cause and how can I improve selectivity?
A2: The formation of regioisomers is a frequent challenge, particularly in the Knorr synthesis when using unsymmetrical 1,3-dicarbonyl compounds with a trifluoromethyl group. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of pyrazole regioisomers.[1] The regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[1]
To improve regioselectivity, consider the following:
-
pH Control: The pH of the reaction medium can significantly influence the site of the initial hydrazine attack. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[3]
-
Solvent Choice: The polarity of the solvent can affect the reaction pathway. Experimenting with different solvents may help to favor the formation of the desired isomer.
-
Temperature: Reaction temperature can also play a role in regioselectivity. It is advisable to run the reaction at a consistent, controlled temperature.
Q3: My reaction yield is consistently low. What are the potential reasons and how can I troubleshoot this?
A3: Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not be proceeding to completion. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure all starting material is consumed. If the reaction stalls, consider increasing the reaction time or temperature.[4]
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine can lead to side reactions and lower the yield of the desired product. Ensure the purity of your starting materials before use.[5]
-
Formation of Stable Intermediates: In some cases, stable intermediates such as hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[3] Adjusting the workup procedure, for instance by adding a dehydration step with a mild acid, might be necessary.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst (if any) can significantly impact the yield. A systematic optimization of these parameters is often necessary to achieve high yields.[4]
Troubleshooting Guide for Common Byproducts
This section details common byproducts observed during trifluoromethyl pyrazole synthesis and provides guidance on their identification and mitigation.
Regioisomeric Pyrazoles
-
Issue: Formation of a mixture of two or more isomeric pyrazoles.
-
Identification: Regioisomers can often be distinguished by NMR spectroscopy. The chemical shifts of the pyrazole ring protons and the substituents will differ between the isomers. 2D NMR techniques like NOESY can be used to establish the connectivity and identify the major and minor isomers. Mass spectrometry will show identical mass-to-charge ratios for the isomers, but they may have different fragmentation patterns.
-
Mitigation Strategies:
-
Reaction Condition Optimization: As detailed in the FAQ section, carefully controlling the pH, solvent, and temperature can significantly influence the regioselectivity.
-
Chromatographic Separation: If a mixture of regioisomers is unavoidable, they can often be separated by column chromatography on silica gel.
-
Deacylation Byproducts
-
Issue: In syntheses involving an acylated pyrazoline intermediate, a deacylation reaction can occur, leading to a byproduct lacking the acyl group.
-
Identification: The deacylated byproduct will have a lower molecular weight than the expected product, which can be easily identified by mass spectrometry. 1H NMR will show the absence of signals corresponding to the acyl group.
-
Mitigation Strategies:
-
Solvent Selection: The choice of solvent during the oxidation/aromatization step is critical. For example, in the oxidation of 5-acyl-pyrazolines with manganese dioxide, using a nonpolar solvent like hexane can favor the deacylative pathway, while a polar solvent like DMSO can lead to the fully substituted pyrazole.[2] Careful solvent screening is recommended to minimize this byproduct if it is not the desired product.
-
E1 and E2 Elimination Byproducts
-
Issue: In certain intramolecular cyclization reactions of hydrazones to form pyrazoles, E1 (unimolecular elimination) and E2 (bimolecular elimination) side reactions can occur. These byproducts result from the elimination of a proton or a leaving group, respectively, without the desired cyclization.
-
Identification: These byproducts will have distinct mass spectra and NMR signals compared to the desired pyrazole. For example, an E1 byproduct from a cyclization with a proton source will have a different molecular weight than the desired fluorinated pyrazole.
-
Mitigation Strategies:
-
Base and Reagent Selection: The choice of base and other reagents can influence the competition between cyclization and elimination pathways. Careful selection of non-nucleophilic bases and optimization of reaction conditions can help to minimize these byproducts.
-
Hydroxylpyrazolidine Intermediates
-
Issue: The initial cyclization product in the Knorr synthesis is a hydroxylpyrazolidine, which must dehydrate to form the aromatic pyrazole. In some cases, this intermediate can be stable and difficult to convert to the final product, leading to its isolation as a byproduct.[3]
-
Identification: The hydroxylpyrazolidine will have a higher molecular weight (by 18 amu, corresponding to H₂O) than the final pyrazole. It can be identified by the presence of an -OH signal in the 1H NMR spectrum and the absence of the aromatic pyrazole signals.
-
Mitigation Strategies:
-
Acid Catalysis: The dehydration step is acid-catalyzed. Ensuring sufficient acid is present in the reaction mixture or during workup can promote the conversion of the hydroxylpyrazolidine to the pyrazole.
-
Heating: Increasing the reaction temperature can also facilitate the dehydration process.
-
Data Presentation
Table 1: Effect of Solvent on Deacylative Oxidation of 5-Acyl-Pyrazolines
| Solvent | Fully Substituted Pyrazole Yield (%)[2] | Deacylated Pyrazole Yield (%)[2] |
| Hexane | Low | 54 |
| THF | Traces | Low |
| MeCN | Traces | Low |
| DMSO | High | Traces |
Table 2: Common 1H and 19F NMR Chemical Shifts for Trifluoromethyl Pyrazoles
| Moiety | 1H Chemical Shift (ppm) | 19F Chemical Shift (ppm) |
| Pyrazole Ring H | 6.0 - 8.5 | N/A |
| CF₃ Group | N/A | -60 to -65 |
Note: Chemical shifts are approximate and can vary depending on the specific substitution pattern and solvent.
Experimental Protocols
Knorr Synthesis of 3-Methyl-5-(trifluoromethyl)-1H-pyrazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,1-trifluoro-2,4-pentanedione (1 equivalent) in ethanol.
-
Addition of Hydrazine: Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at reflux for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Synthesis of 1,4-Diaryl-3-(trifluoromethyl)pyrazole via (3+2) Cycloaddition and Oxidation
-
Cycloaddition: In a suitable flask, dissolve the chalcone (1 equivalent) and the corresponding trifluoromethylated hydrazonoyl bromide (1.2 equivalents) in an appropriate solvent such as THF. Add a base like triethylamine (1.5 equivalents) and stir the mixture at room temperature until the starting materials are consumed (monitor by TLC).
-
Isolation of Pyrazoline: After completion, filter the reaction mixture to remove the triethylammonium bromide salt and concentrate the filtrate under reduced pressure to obtain the crude pyrazoline intermediate.
-
Oxidation: Dissolve the crude pyrazoline in a suitable solvent (e.g., DMSO for the fully substituted product or hexane for the deacylated product). Add manganese dioxide (5-10 equivalents) and stir the mixture at room temperature or with gentle heating.
-
Work-up and Purification: Monitor the oxidation by TLC. Once complete, filter the reaction mixture through a pad of Celite to remove the manganese dioxide. Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: Formation of regioisomers in the Knorr synthesis of trifluoromethyl pyrazoles.
Caption: A logical workflow for troubleshooting trifluoromethyl pyrazole synthesis.
References
Technical Support Center: Stability of Pyrazole Compounds in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of pyrazole compounds in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common stability issues observed with pyrazole compounds in solution?
A1: Pyrazole compounds can be susceptible to several degradation pathways in solution, primarily hydrolysis, oxidation, and photodegradation. The stability of a specific pyrazole derivative is highly dependent on its substitution pattern, the solvent, pH, temperature, and exposure to light.
Q2: Which functional groups make a pyrazole compound more prone to hydrolysis?
A2: Pyrazole derivatives containing ester groups are particularly susceptible to hydrolysis, which converts the ester into a carboxylic acid and an alcohol. This reaction is often catalyzed by acidic or basic conditions.
Q3: How does pH affect the stability of pyrazole compounds?
A3: The pH of the solution is a critical factor in the stability of pyrazole compounds. Both acidic and basic conditions can catalyze the hydrolysis of ester-containing pyrazoles. The rate of hydrolysis generally increases with increasing pH, especially in alkaline conditions.
Q4: Can pyrazole compounds degrade upon exposure to air?
A4: Yes, the pyrazole ring system can be susceptible to oxidation, although it is relatively resistant. The presence of dissolved oxygen or other oxidizing agents can lead to the formation of N-oxides or hydroxylated species. Phenylhydrazine, a common reagent in pyrazole synthesis, is known to be sensitive to air and can form colored impurities due to oxidation.
Q5: Are pyrazole compounds sensitive to light?
A5: Exposure to light, particularly UV radiation, can induce photochemical degradation of pyrazole compounds. The extent of photodegradation depends on the presence of chromophores within the molecule and the wavelength of the light.
Troubleshooting Guides
Guide 1: Unexpected Degradation of a Pyrazole Compound in an Aqueous Buffer
If you observe a loss of your pyrazole compound in an aqueous buffer over time, follow these troubleshooting steps:
-
Review the Compound's Structure:
-
Check for hydrolyzable functional groups, such as esters.
-
Assess the potential for oxidation at specific positions on the pyrazole ring.
-
-
Evaluate the Buffer Conditions:
-
pH: Determine the pH of your buffer. If it is acidic or basic, consider if it could be catalyzing hydrolysis.
-
Dissolved Oxygen: If you suspect oxidation, try degassing the buffer before use or working under an inert atmosphere (e.g., nitrogen or argon).
-
-
Control Environmental Factors:
-
Temperature: Store your solution at a lower temperature to slow down potential degradation.
-
Light: Protect your solution from light by using amber vials or covering the container with aluminum foil.
-
-
Perform a Forced Degradation Study: To identify the primary degradation pathway, conduct a forced degradation study as outlined in the experimental protocols section.
Data Presentation
Table 1: Effect of pH on the Hydrolysis of a Pyrazole Ester Derivative
| pH | Temperature (°C) | Half-life (t½) in hours | Primary Degradation Product |
| 3.0 | 40 | 120 | Carboxylic Acid + Alcohol |
| 5.0 | 40 | 250 | Carboxylic Acid + Alcohol |
| 7.0 | 40 | 180 | Carboxylic Acid + Alcohol |
| 9.0 | 40 | 24 | Carboxylic Acid + Alcohol |
| 11.0 | 40 | 2 | Carboxylic Acid + Alcohol |
This table summarizes the typical effect of pH on the stability of a pyrazole derivative containing an ester functional group. Actual rates will vary depending on the specific molecular structure.
Experimental Protocols
Protocol 1: Forced Degradation Study for a Pyrazole Compound
A forced degradation study, or stress testing, is essential for identifying the potential degradation pathways of a pyrazole compound.[1] This involves subjecting the compound to conditions more severe than those it would experience during normal handling and storage.
Objective: To determine the intrinsic stability of the pyrazole compound and identify its degradation products. A degradation of 5-20% is generally considered optimal for method validation.[2]
Materials:
-
Pyrazole compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Suitable organic solvent (e.g., acetonitrile or methanol)
-
HPLC system with a suitable column and detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the pyrazole compound in a suitable solvent at a concentration of approximately 1 mg/mL.[2]
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for up to 24 hours.[1]
-
Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for up to 24 hours.[1]
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Incubate at room temperature for up to 24 hours, protected from light.
-
Withdraw samples at various time points.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution in a photostability chamber to a light source that provides both UV and visible light.
-
The exposure should be not less than 1.2 million lux hours and 200 watt-hours/square meter.[3]
-
Keep a control sample, wrapped in aluminum foil, in the same chamber to serve as a dark control.
-
-
Thermal Degradation:
-
Store an aliquot of the stock solution in an oven at 70°C for up to 48 hours.
-
Withdraw samples at various time points.
-
-
Analysis:
-
Analyze all stressed and control samples by a validated stability-indicating HPLC method to determine the percentage of degradation and to profile any degradation products.
-
Visualizations
Caption: A workflow for troubleshooting pyrazole compound instability.
Caption: Experimental workflow for a forced degradation study.
Caption: Common degradation pathways for pyrazole compounds.
References
Technical Support Center: Synthesis of Trifluoromethyl Pyrazoles
Welcome to the technical support center for the synthesis of trifluoromethyl pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of trifluoromethyl pyrazoles from unsymmetrical 1,3-dicarbonyl compounds?
A1: The most frequent side reaction is the formation of a mixture of regioisomers.[1][2] When an unsymmetrical 1,3-dicarbonyl compound reacts with a hydrazine, the initial nucleophilic attack can occur at either of the two carbonyl carbons, leading to two different pyrazole products.[1] The electronic and steric properties of the substituents on the dicarbonyl compound and the reaction conditions heavily influence the regioselectivity.[1]
Q2: I am observing a significant amount of the undesired regioisomer. How can I improve the regioselectivity of my reaction?
A2: Improving regioselectivity often involves modifying the reaction solvent. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in favor of a single isomer compared to standard solvents like ethanol.[2][3][4] The choice of hydrazine (free base vs. salt) can also dictate the regiochemical outcome.[5]
Q3: My reaction has a low yield, even though the starting materials are consumed. What are the potential causes?
A3: Low yields despite consumption of starting materials can be due to several factors:
-
Formation of Stable Intermediates: In some cases, stable intermediates like 5-hydroxy-5-trifluoromethylpyrazoline may form and not efficiently dehydrate to the final pyrazole product.[2][3][4] Adjusting the reaction temperature or adding a dehydrating agent might be necessary.
-
Degradation of Reagents: Trifluoromethylhydrazine, if used as a starting material, can be unstable and hydrolyze, leading to the formation of non-trifluoromethylated pyrazoles.[6]
-
Complex Side Reactions: The presence of highly reactive functional groups on your starting materials can lead to unexpected side reactions and product degradation.[2]
Q4: I am performing an N-alkylation on my synthesized trifluoromethyl pyrazole and getting a mixture of products. How can I control the regioselectivity of this reaction?
A4: The N-alkylation of unsymmetrical pyrazoles can yield a mixture of regioisomers because the two nitrogen atoms in the pyrazole ring have similar properties.[7][8][9] The regioselectivity can be controlled by the choice of base, solvent, and the nature of the substituents on the pyrazole ring.[8][10] In some cases, functional groups on the pyrazole can direct the alkylation to a specific nitrogen atom.[7]
Troubleshooting Guides
Issue: Poor Regioselectivity (Formation of Isomeric Mixtures)
This is a common issue when using unsymmetrical trifluoromethylated 1,3-diketones.
Troubleshooting Steps:
-
Solvent Modification: Change the reaction solvent from standard alcohols (e.g., ethanol) to fluorinated alcohols (e.g., TFE or HFIP). This has been demonstrated to significantly improve the ratio of the desired regioisomer.[3][4]
-
Temperature Adjustment: Optimize the reaction temperature. Some reactions show improved selectivity at room temperature compared to reflux.[3]
-
Choice of Hydrazine: If applicable, investigate the use of the free hydrazine versus its hydrochloride salt, as this can influence which regioisomer is favored.[5]
-
Chromatographic Separation: If optimizing reaction conditions is not sufficient, the regioisomers may need to be separated by column chromatography, although this can be challenging.[3]
Quantitative Data on Solvent Effects:
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a trifluoromethylated 1,3-diketone and methylhydrazine.
| Entry | R¹ Group | Solvent | Temperature (°C) | Ratio of 3-CF₃ Isomer : 5-CF₃ Precursor | Total Yield (%) | Reference |
| 1 | 4-MeOC₆H₄ | EtOH | Reflux | 1 : 1.8 | 98 | [4] |
| 2 | 4-MeOC₆H₄ | TFE | RT | 85 : 15 | >98 | [3] |
| 3 | 4-MeOC₆H₄ | HFIP | RT | 97 : 3 | >98 | [4] |
| 4 | 4-FC₆H₄ | EtOH | Reflux | 1 : 1.5 | 95 | [3] |
| 5 | 4-FC₆H₄ | HFIP | RT | 99 : 1 | >98 | [3] |
Issue: Low Product Yield
Low yields can be frustrating. This guide provides a systematic approach to identifying and resolving the underlying cause.
Caption: A logical workflow for troubleshooting low pyrazole yield.
Experimental Protocols
General Protocol for Synthesis of Trifluoromethyl Pyrazoles
This protocol is a general guideline for the condensation of a trifluoromethylated 1,3-diketone with a hydrazine.
-
Reaction Setup: To a solution of the trifluoromethylated 1,3-diketone (1.0 eq.) in a suitable solvent (e.g., ethanol, 0.2 M), add the hydrazine derivative (1.1 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol for Improved Regioselectivity
This protocol utilizes a fluorinated alcohol to enhance the regioselectivity of the reaction.
-
Reaction Setup: Dissolve the trifluoromethylated 1,3-diketone (1.0 eq.) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.2 M).
-
Reagent Addition: Add the hydrazine derivative (1.1 eq.) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or NMR spectroscopy to determine the ratio of regioisomers.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure and purify the desired regioisomer by recrystallization or column chromatography.
Reaction Pathways
The following diagram illustrates the reaction pathways leading to the formation of regioisomers and the stable hydroxylpyrazoline intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Recovery After Recrystallization
Potential Causes:
-
Inappropriate Solvent System: The compound may be too soluble in the chosen solvent or solvent mixture, even at low temperatures.
-
Excessive Solvent Volume: Using too much solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Premature Crystallization: If the solution cools too quickly, the product may precipitate out of solution along with impurities.
-
Incomplete Precipitation: The cooling time may be insufficient, or the final temperature may not be low enough to maximize crystal formation.
Solutions:
-
Solvent Screening: Experiment with different solvent systems. For pyrazole carboxylic acids, mixtures of alcohols (such as isopropanol or ethanol) and water are often effective.[1] A good solvent system is one in which the target compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to completely dissolve the crude material.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This promotes the formation of larger, purer crystals.
-
Extended Cooling: Increase the cooling time to allow for maximum precipitation.
Problem 2: Oiling Out During Recrystallization
Potential Causes:
-
High Impurity Level: The presence of significant amounts of impurities can lower the melting point of the mixture, causing it to separate as an oil.
-
Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and separation as a liquid phase.
-
Inappropriate Solvent: The chosen solvent may not be ideal for inducing crystallization of the target compound.
Solutions:
-
Pre-purification: If the crude material is highly impure, consider a preliminary purification step such as an acid-base extraction or a quick filtration through a plug of silica gel.
-
Slower Cooling Rate: Insulate the crystallization flask to slow down the cooling process.
-
Solvent Adjustment: Try a different solvent system. If using a mixed solvent system, adjusting the ratio of the solvents can sometimes prevent oiling out.
-
Seeding: Add a small crystal of pure this compound to the cooled, supersaturated solution to induce crystallization.
Problem 3: Colored Impurities in the Final Product
Potential Causes:
-
Formation of Colored Byproducts: The synthesis of pyrazole derivatives can sometimes lead to the formation of colored impurities.
-
Residual Catalysts or Reagents: Traces of colored catalysts or reagents from the synthesis may be carried through to the final product.
Solutions:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture for a short period, then filter the hot solution to remove the carbon and adsorbed impurities before proceeding with crystallization.
-
Chromatography: If recrystallization is ineffective at removing the colored impurities, column chromatography over silica gel may be necessary.
Problem 4: Poor Separation or Peak Tailing in HPLC Analysis
Potential Causes:
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the acidic nature of the compound.
-
Column Overload: Injecting too concentrated a sample can lead to poor peak shape.
-
Secondary Interactions: The carboxylic acid group can interact with the silica support of the column, leading to peak tailing.
Solutions:
-
Mobile Phase Modification: For reverse-phase HPLC, adding a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid group.[2] A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.[3]
-
Sample Dilution: Dilute the sample before injection.
-
Use of a Different Column: Consider using a column with a different stationary phase that is more suitable for the analysis of acidic compounds.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent system for this compound?
A1: Based on procedures for analogous compounds, a mixture of an alcohol and water is a good starting point.[1] Specifically, a 40-45% aqueous solution of isopropanol or ethanol has been shown to be effective for a similar compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, yielding high purity (99.6% by HPLC).[1] You can start by dissolving the crude product in the alcohol and then adding water dropwise at an elevated temperature until the solution becomes slightly turbid, followed by slow cooling.
Q2: How can I remove non-polar impurities from my crude product?
A2: An acid-base extraction is an effective method for separating carboxylic acids from non-polar and neutral impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The carboxylic acid will be deprotonated and move into the aqueous layer as its salt. The organic layer containing the impurities can then be discarded. The aqueous layer is then acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.[4]
Q3: What are the typical impurities I might encounter?
A3: While specific impurities depend on the synthetic route, common impurities in the synthesis of pyrazole derivatives can include regioisomers (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid), unreacted starting materials, and byproducts from side reactions. The synthesis of a related compound, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, is known to produce the isomeric 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol.[5] It is plausible that analogous isomeric impurities could be present in your crude product.
Q4: When should I consider using column chromatography?
A4: Column chromatography should be considered when recrystallization and acid-base extraction are insufficient to achieve the desired purity, particularly if the impurities have similar solubility properties to the target compound. For trifluoromethyl-pyrazole carboxamides, column chromatography on silica gel using a mobile phase of hexane and ethyl acetate or dichloromethane and ethyl acetate has been reported to be effective.[6] For the carboxylic acid, a more polar eluent system, possibly with the addition of a small amount of acetic or formic acid to the mobile phase, might be necessary to ensure good elution and prevent peak tailing.
Experimental Protocols
Recrystallization from Isopropanol/Water
This protocol is adapted from a procedure for a structurally similar compound and may require optimization.[1]
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of isopropanol to dissolve the solid at room temperature.
-
Heat the solution gently on a hot plate.
-
Slowly add deionized water to the hot solution until a slight turbidity persists.
-
Add a small amount of isopropanol dropwise until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 45% isopropanol/water solution.
-
Dry the purified crystals in a vacuum oven.
Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Extract the organic solution with a saturated aqueous solution of sodium bicarbonate (1-3 times).
-
Combine the aqueous extracts and wash with fresh ethyl acetate to remove any remaining non-polar impurities.
-
Slowly acidify the aqueous layer with concentrated HCl with stirring in an ice bath until the pH is acidic (pH ~2), which will cause the carboxylic acid to precipitate.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the purified product under vacuum.
Quantitative Data
The following table summarizes purity data obtained for a closely related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, using recrystallization. This data can serve as a benchmark for the purification of this compound.
| Purification Method | Solvent System | Purity (by HPLC) |
| Recrystallization | 45% Isopropanol/Water | 99.6%[1] |
| Recrystallization | 40% Ethanol/Water | 99.6%[1] |
Visualizations
Caption: General workflow for the purification of the target compound.
Caption: A logical troubleshooting workflow for purification issues.
References
- 1. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 2. ijcpa.in [ijcpa.in]
- 3. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Pyrazole Fungicide Resistance
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers encountering resistance to pyrazole-based fungicides, which primarily act as Succinate Dehydrogenase Inhibitors (SDHIs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for pyrazole-based fungicides?
Pyrazole carboxamide fungicides function by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as Complex II, located in the inner mitochondrial membrane of fungal cells.[1] This enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides block the transfer of electrons, which disrupts cellular respiration.[1] This blockage leads to a severe reduction in ATP synthesis, an accumulation of harmful reactive oxygen species (ROS), and a general disruption of cellular metabolism, ultimately causing fungal cell death.[1]
Q2: My fungal strain is showing reduced sensitivity to an SDHI fungicide. What are the likely resistance mechanisms?
The development of fungicide resistance is a selection process where the fungicide acts as the selecting agent.[2] There are two main categories of resistance:
-
Target-Site Modification (Qualitative Resistance): This is the most common mechanism for resistance to SDHI fungicides.[3] It involves genetic mutations in one of the genes (e.g., SdhB, SdhC, SdhD) that encode the subunits of the SDH enzyme. These mutations alter the fungicide's binding site, reducing its inhibitory effect. This type of resistance often results in a significant, easily measurable decrease in sensitivity.[2]
-
Non-Target-Site Resistance (Quantitative Resistance): This type of resistance is multifactorial and can confer varying levels of reduced sensitivity.[2][4] Mechanisms include:
-
Increased Efflux Pump Activity: Overexpression of membrane transporters (e.g., ABC transporters) that actively pump the fungicide out of the cell, preventing it from reaching its target.[2]
-
Metabolic Detoxification: The fungus may evolve or upregulate metabolic pathways that break down or modify the fungicide into non-toxic compounds.
-
Q3: How can I quantitatively assess the level of resistance in my fungal isolates?
The most common method is to determine the Effective Concentration 50% (EC50) , which is the concentration of a fungicide that inhibits fungal growth by 50% compared to an untreated control.[5] By comparing the EC50 value of a field isolate to that of a known sensitive (wild-type) isolate, you can calculate a Resistance Factor (RF) .
Resistance Factor (RF) = EC50 of resistant isolate / EC50 of sensitive isolate
A higher RF indicates a greater level of resistance. This is typically done through in-vitro growth assays on fungicide-amended media.[6]
Q4: What are the best practices to prevent or delay the development of SDHI resistance in experimental and field settings?
Resistance management strategies are crucial for preserving the efficacy of pyrazole-based fungicides. Key proactive strategies include:
-
Use Mixtures: Always use SDHI fungicides in mixtures with other fungicides that have a different mode of action.[7][8] The partner fungicide should provide effective disease control on its own.[9]
-
Limit Applications: Restrict the number of SDHI-containing applications per season or crop cycle.[8][9]
-
Alternate Modes of Action: Avoid consecutive applications of fungicides with the same mode of action.[8]
-
Use Recommended Rates: Applying fungicides at full label rates is crucial. Using reduced rates can increase the risk of selecting for resistant strains.[8][10]
-
Preventive Applications: Apply SDHIs preventively or as early as possible in the disease cycle rather than for curative purposes.[8][9]
-
Integrated Pest Management (IPM): Combine fungicide use with non-chemical control methods, such as using resistant crop varieties, to reduce overall disease pressure.[11] A lower pathogen population reduces the probability of a resistant mutant emerging.[12]
Troubleshooting Guides
Issue 1: I am observing reduced fungicide efficacy in my experiments. How do I confirm resistance?
If you suspect resistance, a systematic approach is needed to confirm it and identify the cause.
Step 1: Perform a Dose-Response Bioassay Conduct an in-vitro sensitivity assay to determine the EC50 value of your isolate. A significant increase in the EC50 value compared to a baseline sensitive strain is a strong indicator of resistance.
Step 2: Investigate the Mechanism If the bioassay confirms resistance, the next step is to determine the underlying mechanism.
-
For Target-Site Resistance: Sequence the genes encoding the subunits of the SDH enzyme (SdhB, SdhC, SdhD) to check for known mutations associated with resistance.
-
For Non-Target-Site Resistance: If no target-site mutations are found, consider mechanisms like efflux pump overexpression. This can be investigated using techniques like qRT-PCR to compare the expression levels of transporter genes between your isolate and a sensitive strain.
Below is a workflow diagram for diagnosing resistance:
Issue 2: My EC50 values are inconsistent between experimental replicates.
Inconsistent EC50 values can arise from several factors. Review your protocol for the following:
-
Inoculum Standardization: Ensure the age, concentration, and physiological state of your fungal inoculum (spores or mycelial plugs) are consistent for every plate and every experiment.
-
Homogeneous Fungicide Distribution: Ensure the fungicide stock is fully dissolved in the solvent and thoroughly mixed into the agar medium before it solidifies.
-
Solvent Effects: The solvent used to dissolve the fungicide (e.g., DMSO, acetone) can have inhibitory effects at higher concentrations. Always include a solvent control (media with solvent but no fungicide) and ensure the final solvent concentration is low and consistent across all plates.
-
Incubation Conditions: Maintain consistent temperature, humidity, and light conditions, as these can affect fungal growth rates.
-
Data Analysis: Use a sufficient range of concentrations to generate a complete dose-response curve. Use non-linear regression analysis in appropriate statistical software to calculate the EC50 value.[6][13]
Data Presentation
Table 1: Example EC50 and Resistance Factor (RF) Data for Botrytis cinerea
| Isolate ID | Origin | Pyrazole Fungicide | Mean EC50 (µg/mL) | Resistance Factor (RF) | Putative Mechanism |
| BC-WT01 | Lab Strain (Sensitive) | Boscalid | 0.08 | 1.0 (Baseline) | Wild-Type SDH |
| BC-FR01 | Field Isolate A | Boscalid | 0.09 | 1.1 | Sensitive |
| BC-FR02 | Field Isolate B | Boscalid | 4.75 | 59.4 | Target-Site Mutation |
| BC-FR03 | Field Isolate C | Boscalid | 12.50 | 156.3 | Target-Site Mutation |
Table 2: Common SDH Gene Mutations Conferring Pyrazole Fungicide Resistance
| Gene | Mutation | Amino Acid Change | Fungal Species Example | Resistance Level |
| SdhB | H272Y/R | Histidine → Tyrosine/Arginine | Alternaria alternata | High |
| SdhB | P225L | Proline → Leucine | Botrytis cinerea | Moderate to High |
| SdhC | S89P | Serine → Proline | Corynespora cassiicola | High |
| SdhD | H134R | Histidine → Arginine | Zymoseptoria tritici | Moderate |
Experimental Protocols
Protocol 1: Fungicide Sensitivity Assay via Agar Dilution Method
This protocol details how to determine the EC50 value for a fungal isolate.
1. Materials:
-
Fungicide stock solution (e.g., 10 mg/mL in DMSO).[6]
-
Sterile Potato Dextrose Agar (PDA) or other suitable growth medium.
-
Sterile Petri dishes (90 mm).
-
Fungal isolate actively growing on an agar plate.
-
Cork borer (5 mm diameter).
-
Incubator, sterile water, micropipettes.
2. Procedure:
-
Prepare Fungicide-Amended Media:
-
Melt sterile PDA and cool to 50-55°C in a water bath.
-
Prepare a series of fungicide concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).
-
Add the appropriate volume of fungicide stock solution to the molten agar to achieve the desired final concentrations. For the control plate (0 µg/mL), add an equivalent volume of solvent (e.g., DMSO).
-
Mix thoroughly and pour approximately 20 mL into each Petri dish. Let the plates solidify.
-
-
Inoculation:
-
Using a sterile 5-mm cork borer, take mycelial plugs from the leading edge of an actively growing culture of the fungal isolate.
-
Place one plug, mycelium-side down, in the center of each fungicide-amended plate and the control plates.
-
-
Incubation:
-
Seal the plates with paraffin film and incubate them in the dark at the optimal temperature for the fungus (e.g., 25°C) for 5-7 days, or until the colony on the control plate has reached approximately 70-80% of the plate diameter.
-
-
Data Collection:
-
Measure two perpendicular diameters of the fungal colony on each plate, subtracting the diameter of the initial plug (5 mm). Calculate the average diameter.[6]
-
-
Calculation:
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control:
-
% Inhibition = 100 * [(Avg. Diameter of Control - Avg. Diameter of Treatment) / Avg. Diameter of Control]
-
-
Use statistical software (e.g., GraphPad Prism, R with 'drc' package) to perform a non-linear regression analysis of the percent inhibition versus the log of the fungicide concentration to determine the EC50 value.[5][13]
-
Protocol 2: Screening for SDH Gene Mutations via PCR and Sequencing
This protocol provides a general workflow to identify mutations in target genes.
1. Materials:
-
Fungal mycelium grown in liquid or on solid media.
-
DNA extraction kit (e.g., CTAB method or commercial kit).
-
PCR primers designed to amplify conserved regions of the SdhB, SdhC, and SdhD genes.
-
PCR reagents (Taq polymerase, dNTPs, buffer).
-
Thermocycler, gel electrophoresis equipment.
-
Sanger sequencing service.
2. Procedure:
-
DNA Extraction:
-
Harvest fungal mycelium from a pure culture.
-
Extract genomic DNA using a suitable protocol. Quantify the DNA and assess its purity.
-
-
PCR Amplification:
-
Set up PCR reactions using primers flanking the regions where resistance mutations are commonly found.
-
Use a standard PCR program with an annealing temperature optimized for your specific primers.
-
Run the PCR products on an agarose gel to confirm the amplification of a single band of the expected size.
-
-
Sequencing:
-
Purify the PCR products to remove primers and dNTPs.
-
Send the purified products for Sanger sequencing using both the forward and reverse primers.
-
-
Sequence Analysis:
-
Assemble the forward and reverse sequence reads to obtain a consensus sequence.
-
Align the consensus sequence from your isolate with a reference wild-type sequence from a sensitive strain using alignment software (e.g., BLAST, ClustalW).
-
Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change. Compare these changes to the known resistance mutations listed in the literature (see Table 2). Molecular diagnostic tools like PCR are often faster and less expensive than bioassays for this purpose.[14]
-
Visualizations of Mechanisms and Strategies
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms and significance of fungicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. benchchem.com [benchchem.com]
- 7. Practical measures to combat fungicide resistance in pathogens of wheat | AHDB [ahdb.org.uk]
- 8. resistance.nzpps.org [resistance.nzpps.org]
- 9. SDHI Fungicides | FRAC [frac.info]
- 10. m.youtube.com [m.youtube.com]
- 11. fas.scot [fas.scot]
- 12. plantpathology.mgcafe.uky.edu [plantpathology.mgcafe.uky.edu]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Pyrazole Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to solvent effects during the synthesis of pyrazole derivatives.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Pyrazole Product
-
Question: My pyrazole synthesis is resulting in a very low yield or no product at all. What are the likely solvent-related causes, and how can I improve the outcome?
-
Answer: Low yields in pyrazole synthesis can often be attributed to solvent-related issues. Here are some common causes and troubleshooting steps:
-
Poor Solubility of Starting Materials: If your 1,3-dicarbonyl compound and hydrazine derivative have poor solubility in the chosen solvent, the reaction rate will be significantly hindered.[1]
-
Troubleshooting:
-
Ensure your reactants are fully dissolved. You may need to screen a variety of solvents to find one that effectively dissolves both starting materials.[1]
-
Consider using a higher boiling point solvent to increase solubility, but be mindful of potential side reactions at elevated temperatures.
-
-
-
Inappropriate Solvent Polarity: The polarity of the solvent plays a crucial role in the reaction's success. While polar protic solvents like ethanol are traditionally used, aprotic dipolar solvents such as DMF, NMP, and DMAc have shown superior results in certain reactions.[1][2]
-
Troubleshooting:
-
Perform a small-scale solvent screening experiment with a range of solvents of varying polarities (e.g., ethanol, methanol, DMF, DMAc, toluene, dioxane) to identify the optimal medium for your specific substrates.[1]
-
-
-
Competing Side Reactions: The solvent can influence the prevalence of side reactions that consume starting materials and reduce the yield of your desired product.[1][3] For instance, using methanol with certain substrates can lead to Michael addition as a side reaction.[1]
-
Troubleshooting:
-
If you suspect side reactions, try switching to a less reactive solvent.
-
Analyze your crude reaction mixture by techniques like LC-MS to identify byproducts, which can provide clues about the unwanted reaction pathways.
-
-
-
Issue 2: Formation of Regioisomers
-
Question: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can the solvent influence regioselectivity?
-
Answer: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The solvent can significantly influence the regioselectivity of the initial nucleophilic attack of the hydrazine on one of the carbonyl groups.[3][4]
-
Solvent-Mediated Protonation: The solvent can affect the protonation state of both the hydrazine and the dicarbonyl compound, which in turn influences the relative reactivity of the two carbonyl groups.[1]
-
Stabilization of Intermediates: The solvent can selectively stabilize one of the transition state intermediates leading to the different regioisomers.[1]
-
Troubleshooting Strategies:
-
Solvent Polarity: Experiment with both protic and aprotic solvents. For instance, basic solvents like pyrrolidine and tributylamine have been shown to be optimal for selectively forming N2 and N1 isomers, respectively, in some Knorr pyrazole condensations.[1]
-
Fluorinated Alcohols: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in pyrazole formation compared to traditional solvents like ethanol.[4][5]
-
pH Control: Adjusting the pH of the reaction with acidic or basic additives can influence the initial site of attack by the hydrazine.[1][3]
-
-
Issue 3: Slow Reaction Rate
-
Question: The pyrazole cyclization is proceeding very slowly. How can I accelerate the reaction by modifying the solvent conditions?
-
Answer: A slow reaction rate can be due to several factors, with solvent choice being a primary one.
-
Insufficient Polarity: If the reaction involves a polar transition state, a nonpolar solvent may not effectively stabilize it, leading to a high activation energy and a slow rate. In such cases, a more polar solvent can increase the reaction rate.[1]
-
Low Temperature: The reaction may have a significant activation energy barrier and require thermal energy to proceed at a reasonable rate.[1]
-
Troubleshooting Steps:
-
Increase Solvent Polarity: If your reaction is slow in a nonpolar solvent like toluene, try a more polar aprotic solvent like DMF or a polar protic solvent like ethanol.[1]
-
Increase Reaction Temperature: If the solvent's boiling point allows, increase the reaction temperature. If not, switch to a higher-boiling solvent.[1]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes. This technique is often used with solvents like water-ethanol mixtures or ionic liquids.[1][6][7][8][9][10][11]
-
Ultrasonic Irradiation: Ultrasound has also been shown to accelerate pyrazole synthesis.[8][9][12][13]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common method for synthesizing substituted pyrazoles and what are the typical solvents used?
-
A1: The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is the most common method.[1] Traditionally, polar protic solvents like ethanol are used.[1][14][15] However, aprotic dipolar solvents like DMF, NMP, and DMAc have demonstrated better results in certain cases.[1][2]
-
-
Q2: Are there environmentally friendly or "green" solvent options for pyrazole synthesis?
-
A2: Yes, several green chemistry approaches have been developed. These include using water, ionic liquids, and deep eutectic solvents (DESs).[16][17][18][19] Additionally, solvent-free reaction conditions, often assisted by microwave or ultrasound irradiation, are a key green alternative.[8][10][11][14][15][20][21][22]
-
-
Q3: How does solvent choice impact the work-up and purification of pyrazole derivatives?
-
A3: The solvent's boiling point and solubility properties are critical for an efficient work-up. A solvent with a low boiling point is easier to remove under reduced pressure. If the product precipitates from the reaction mixture upon cooling, this can simplify purification by filtration. The choice of solvent can also affect the selection of an appropriate recrystallization solvent system.
-
Data Presentation
Table 1: Effect of Solvent on the Yield of a Representative Pyrazole Synthesis
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | Reflux | 6 | 75 | [3] |
| Toluene | Reflux | 8 | 60 | [1] |
| DMF | 100 | 2 | 92 | [1][2] |
| Water | 80 | 4 | 85 | [12][17] |
| Solvent-free (MW) | 120 | 0.1 | 95 | [6][21] |
Note: The data presented are representative and can vary significantly based on the specific substrates and reaction conditions.
Table 2: Influence of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles
| Solvent | Ratio of Regioisomer A:B | Reference |
| Ethanol | 1:1 | [4][5] |
| 2,2,2-Trifluoroethanol (TFE) | 9:1 | [4][5] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >20:1 | [4][5] |
Experimental Protocols
General Procedure for Knorr Pyrazole Synthesis
-
Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a condenser.[1]
-
Addition of Reactants: While stirring, add the hydrazine derivative (1.0 - 1.2 eq). If a catalyst is required, it can be added at this stage.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (ranging from room temperature to the reflux temperature of the solvent).[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low pyrazole synthesis yield.
Caption: Logical workflow for selecting a solvent based on synthesis goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
- 7. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. mdpi.com [mdpi.com]
- 11. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. thieme-connect.com [thieme-connect.com]
- 18. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. thieme-connect.com [thieme-connect.com]
- 20. tandfonline.com [tandfonline.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Catalyst Selection for Efficient Pyrazole Synthesis: A Technical Support Center
Welcome to the technical support center for catalyst selection in efficient pyrazole synthesis. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole synthesis, offering troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for pyrazole synthesis?
A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1] The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a widely used technique.[1] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and multicomponent reactions.[1]
Q2: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I troubleshoot this?
A2: Low yields in pyrazole synthesis can arise from several factors, including the purity of starting materials, suboptimal reaction conditions, and the formation of side reactions.[2][3]
Troubleshooting Steps for Low Yield:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure, as impurities can lead to side reactions.[1][2] It is often recommended to use a freshly opened or purified hydrazine derivative, as they can degrade over time.[2]
-
Optimize Reaction Stoichiometry: Using the correct stoichiometry is crucial. A slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[2]
-
Evaluate Reaction Conditions: Critical parameters such as temperature, reaction time, solvent, and pH may require optimization.[2] Monitoring the reaction's progress with techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the ideal reaction time.[2][3]
-
Catalyst Selection: The choice of catalyst is critical. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[3] In some cases, Lewis acids or heterogeneous catalysts like nano-ZnO have been shown to improve yields.[3][4]
Q3: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A3: The formation of regioisomeric mixtures is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[2]
Strategies to Improve Regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to significantly increase regioselectivity in some cases.[1] Aprotic dipolar solvents like DMF or NMP can also yield better results than polar protic solvents such as ethanol, especially with aryl hydrazines.[5][6]
-
pH Control: Adjusting the reaction's pH can influence the initial site of hydrazine attack.[1] Acidic conditions may favor one regioisomer, while neutral conditions may favor the other.[1]
-
Catalyst Selection: The choice of catalyst can direct the reaction towards a specific regioisomer. For instance, Amberlyst-70 has been utilized as a catalyst for regioselective pyrazole synthesis at room temperature.[1]
Q4: My reaction mixture has a significant discoloration. What is the cause and how can I resolve it?
A4: Discoloration is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[2] This is often due to the formation of colored impurities from the hydrazine starting material.[2] The reaction mixture can become acidic, which may promote the formation of colored byproducts.[2] Adding a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.[2]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Pyrazole Product
| Possible Cause | Troubleshooting Step |
| Impure Starting Materials | Ensure the purity of the 1,3-dicarbonyl compound and hydrazine derivative. Impurities can lead to side reactions and lower yields.[1][2] |
| Incorrect Reaction Conditions | Verify the optimal temperature, solvent, and catalyst for your specific substrates.[2][3] Monitor reaction progress using TLC or LC-MS.[2][3] |
| Incomplete Reaction | Increase reaction time or temperature.[3] Consider using microwave-assisted synthesis to improve yields and reduce reaction times.[3] |
| Formation of Stable Intermediates | In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate. Adjusting conditions (e.g., increasing temperature or adding a dehydrating agent) may be necessary.[1] |
| Side Reactions | Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[2] |
Issue 2: Formation of Regioisomeric Mixtures
| Possible Cause | Troubleshooting Step |
| Unsymmetrical 1,3-Dicarbonyl Compound | The initial nucleophilic attack can occur at two different carbonyl carbons.[2] |
| Substituted Hydrazine | Steric and electronic factors of the substituents on both reactants influence regioselectivity.[2] |
| Reaction Conditions | The choice of solvent and pH can significantly impact the regiochemical outcome.[1] |
| Thermodynamic vs. Kinetic Control | Reaction conditions may favor the formation of a kinetic product over the thermodynamically more stable one. |
Catalyst Performance Data
The selection of an appropriate catalyst is paramount for achieving high efficiency in pyrazole synthesis. Below is a summary of various catalysts and their reported performance in specific pyrazole synthesis reactions.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | - | - | - | 95 | [3][4] |
| Amberlyst-70 | Arylhydrazines, 1,3-Dicarbonyls | - | Room Temp | - | - | [1] |
| Silver (AgOTf) | Trifluoromethylated ynones, Aryl(alkyl) hydrazines | - | Room Temp | 1 h | up to 99 | [4] |
| Copper Ferrite (CuFe₂O₄) | Alkyl nitrile derivatives, Hydrazine derivatives, Dialkyl acetylenedicarboxylate, Ethyl acetoacetate | Water | 60 | 4 h | 85-97 | [7][8] |
| Mn/ZrO₂ | Ethyl acetoacetate/Dimethylacetylenedicarboxylate, Malononitrile, Hydrazine hydrate, Aryl aldehydes | Ethanol | 80 (Ultrasound) | 10 min | 88-98 | [7] |
| (TBA)₂S₂O₈ | Aldehydes, Arylhydrazines, β-Diketones/β-Ketoesters | Solvent-free | - | - | - | [9] |
| p-Toluenesulfonic acid (p-TSA) | Cyclic β-diketones, Aryl glyoxal, Arylhydrazones | - | - | - | - | [9] |
| SrFe₁₂O₁₉ Magnetic Nanoparticles | - | Solvent-free | - | Short | High | [9] |
Experimental Protocols
Key Experiment: Knorr Pyrazole Synthesis
This protocol describes a general procedure for the Knorr synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives.
-
Dissolution of Dicarbonyl: Dissolve the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid).
-
Addition of Hydrazine: Add the hydrazine derivative to the solution. If a hydrazine salt is used, the addition of a mild base like sodium acetate may be beneficial.[2]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[1][2]
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.[1][2]
Visualizations
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Caption: Experimental workflow for the Knorr pyrazole synthesis.
Caption: Logical workflow for catalyst selection in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis
Audience: Researchers, scientists, and drug development professionals.
This guide provides detailed troubleshooting advice and protocols for managing exothermic reactions during pyrazole synthesis, a critical aspect for ensuring safety, controlling regioselectivity, and achieving desired product yields.
Frequently Asked Questions (FAQs)
Q1: What makes pyrazole synthesis potentially exothermic and hazardous?
A1: The primary cause of exotherms in many common pyrazole syntheses, such as the Knorr synthesis, is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[1][2] This reaction is often highly favorable thermodynamically. The initial condensation to form a hydrazone intermediate and the subsequent intramolecular cyclization and dehydration steps can all release significant thermal energy.[1] Hydrazine and its derivatives are also high-energy compounds, contributing to the overall reaction enthalpy.[3] The reaction rate, and thus heat generation, can increase exponentially with temperature, leading to a dangerous runaway reaction if not properly controlled.
Q2: Which specific steps in the synthesis are most likely to generate a strong exotherm?
A2: The most critical step is typically the initial addition of the hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) to the solution containing the 1,3-dicarbonyl compound.[1] This initial acid-base reaction and subsequent condensation can be very rapid and generate a sudden spike in temperature. The rate of this addition is a key control parameter.
Q3: How do solvent choice and concentration affect the exothermic risk?
A3:
-
Solvent Choice: The solvent's boiling point and heat capacity are crucial. A solvent with a high boiling point (e.g., DMF, DMSO) can absorb more heat before boiling, but this can also mask a developing exotherm until it becomes dangerously energetic. Lower-boiling solvents like ethanol can provide some passive safety by boiling and dissipating energy through reflux, but this requires a properly sized reflux condenser. Aprotic dipolar solvents may offer better results than polar protic solvents like ethanol for certain reactions.[4]
-
Concentration: Higher concentrations of reactants lead to a higher reaction rate and more heat generated per unit volume. This increases the risk of an uncontrolled exotherm. Running reactions at a more dilute concentration is a common strategy to improve heat management, although this may increase reaction time.
Q4: Can certain substituents on my starting materials increase the risk of an exotherm?
A4: Yes, the electronic properties of substituents on both the hydrazine and the dicarbonyl compound can influence reactivity. Electron-withdrawing groups on the dicarbonyl compound can make the carbonyl carbons more electrophilic and susceptible to nucleophilic attack by the hydrazine, potentially increasing the reaction rate and heat output. Conversely, bulky steric groups on either reactant may slow the reaction down.
Troubleshooting Guide: Uncontrolled Exotherms
This section addresses specific issues related to thermal control during pyrazole synthesis.
| Problem / Observation | Potential Cause(s) | Recommended Action(s) |
| Rapid, uncontrolled temperature spike upon adding hydrazine. | 1. Reagent addition rate is too fast.2. Inadequate cooling (ice bath melted, cryostat set too high).3. Reaction concentration is too high. | 1. Immediately stop addition. 2. Ensure the cooling bath is functional and at the target temperature.3. Add pre-chilled solvent to dilute the reaction mixture.4. For future runs, add the hydrazine derivative dropwise via an addition funnel and monitor the internal temperature closely. |
| Reaction temperature continues to rise even after stopping reagent addition. | The reaction has reached a thermal runaway point where the heat generated is faster than the rate of heat removal. | 1. Alert personnel and prepare for emergency shutdown. 2. If safe, attempt to quench the reaction by adding a large volume of a cold, inert solvent or a suitable quenching agent.3. If the reaction cannot be controlled, evacuate the area. |
| Delayed exotherm occurs long after initial reagent mixing. | The reaction has an induction period, or a secondary, more exothermic step is initiating (e.g., decomposition). | 1. Maintain cooling and vigilant monitoring for the entire planned reaction time.2. For scaling up, consider performing reaction calorimetry (DSC/TGA) to understand the thermal profile and identify delayed exothermic events.[5] |
| Local "hot spots" or boiling observed at the point of addition. | Poor mixing is preventing the dissipation of heat generated at the point where the reagents are combining. | 1. Increase the stirring rate to improve bulk mixing and heat transfer to the vessel walls and cooling bath.2. Add the reagent subsurface (below the liquid level) to promote rapid dispersion. |
Experimental Protocol: Controlled Synthesis of a Substituted Pyrazole
This protocol provides a general methodology for the Knorr pyrazole synthesis, emphasizing steps for managing the exothermic nature of the reaction.
Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][3]
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.0-1.1 eq)
-
Solvent (e.g., Ethanol)
-
Acid catalyst (e.g., glacial acetic acid, a few drops)
Procedure:
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer, internal thermometer, and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.
-
Cooling: Place the flask in an ice-water bath and stir until the internal temperature is stable at 0-5 °C.
-
Controlled Reagent Addition:
-
Load the hydrazine derivative (1.0-1.1 eq) into a pressure-equalizing dropping funnel.
-
Add the hydrazine derivative to the stirred dicarbonyl solution dropwise over a period of 30-60 minutes.
-
Crucially, monitor the internal temperature throughout the addition. Do not allow the temperature to rise more than 5-10 °C above the initial setpoint. If the temperature rises rapidly, pause the addition until it subsides.
-
-
Catalyst Addition: After the hydrazine addition is complete, add a catalytic amount of glacial acetic acid.[3]
-
Reaction: The reaction may be stirred at room temperature or gently heated to reflux. The decision to heat should be based on reaction monitoring (e.g., by TLC) which shows the consumption of starting materials. If heating, use a silicone oil bath with a temperature controller to ensure smooth and even heating.
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and then brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[3]
-
Purify the crude product by column chromatography or recrystallization.[3]
-
Visualizations
Troubleshooting Flowchart for Exothermic Events
Caption: Troubleshooting workflow for managing an uncontrolled exotherm.
Controlled Pyrazole Synthesis Workflow
Caption: Experimental workflow for controlled pyrazole synthesis.
References
Validation & Comparative
Comparative Efficacy of Pyrazole Fungicides: A Data-Driven Guide
Pyrazole fungicides are a significant class of agricultural fungicides belonging to the Succinate Dehydrogenase Inhibitor (SDHI) group, designated as FRAC Group 7.[1] These fungicides play a crucial role in managing a broad spectrum of fungal diseases in various crops. Their specific mode of action targets fungal respiration, providing effective disease control.[2] However, the widespread use of SDHIs has led to the development of resistance in some fungal populations, making the selection of the most effective compound and adherence to resistance management strategies critical.[3][4]
This guide provides a comparative overview of the efficacy of several key pyrazole fungicides, supported by experimental data from field trials. It is intended for researchers and professionals in crop protection and drug development.
Mode of Action: Inhibition of Fungal Respiration
SDHI fungicides, including pyrazole carboxamides like Bixafen, Fluxapyroxad, and Penthiopyrad, function by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[2][5] This enzyme is essential for the conversion of succinate to fumarate in the Krebs cycle and for transferring electrons to the electron transport chain.[5] By binding to the ubiquinone-binding site (Qp site) of the SDH enzyme, these fungicides block the electron transfer from succinate to ubiquinone.[1][3] This action halts cellular respiration and the production of ATP, ultimately depriving the fungal cells of energy and leading to their death.[2][6]
Comparative Efficacy Data
The following table summarizes data from various studies comparing the efficacy of different pyrazole fungicides against key fungal pathogens. Efficacy can be measured by the percentage of disease control in field trials or by the half-maximal effective concentration (EC₅₀) in laboratory assays, where a lower value indicates higher potency.
| Fungicide | Target Pathogen | Efficacy Metric | Result | Source |
| Fluxapyroxad | Zymoseptoria tritici (Septoria Tritici Blotch) | % Disease Control (Flag Leaf-1) | ~76% | Jørgensen et al., 2022[4][7] |
| Bixafen | Zymoseptoria tritici (Septoria Tritici Blotch) | % Disease Control (Flag Leaf-1) | ~69% | Jørgensen et al., 2022[4][7] |
| Benzovindiflupyr | Zymoseptoria tritici (Septoria Tritici Blotch) | % Disease Control (Flag Leaf-1) | ~67% | Jørgensen et al., 2022[4][7] |
| Fluopyram | Zymoseptoria tritici (Septoria Tritici Blotch) | % Disease Control (Flag Leaf-1) | ~52% | Jørgensen et al., 2022[4][7] |
| Fluxapyroxad | Botrytis cinerea (Gray Mold) | EC₅₀ Range (µg/mL) | <0.14 to >141 | Amiri et al., 2013[8] |
| Penthiopyrad | Botrytis cinerea (Gray Mold) | EC₅₀ Range (µg/mL) | <0.14 to 28.34 | Amiri et al., 2013[8] |
| Boscalid | Botrytis cinerea (Gray Mold) | % Mycelial Growth Inhibition (at 0.1 µg/mL) | 91% | Kim et al., 2015[9] |
| Fenpyrazamine | Botrytis cinerea (Gray Mold) | EC₅₀ (µg/mL) - Mycelial Growth | 0.9 | Kim et al., 2015[9][10] |
Experimental Protocols
The data presented for Zymoseptoria tritici is derived from a multi-year, multi-location field study. Understanding the methodology is crucial for interpreting the results.
Objective: To investigate the field performance of different solo SDHI fungicides against Septoria tritici blotch (STB) in winter wheat.
Experimental Design:
-
Trial Setup: A series of 25 field trials were conducted across nine European countries between 2019 and 2021.[4]
-
Plot Layout: Trials typically follow a randomized complete block design with a minimum of three to four replications to account for field variability.[11][12] An untreated control plot is included in each replication to serve as a baseline for disease pressure and calculate fungicide efficacy.[11]
-
Treatments: Fungicides, including Fluxapyroxad, Bixafen, Benzovindiflupyr, and Fluopyram, were applied as solo treatments at their recommended full label rates.
-
Application: Treatments were applied preventatively at the full emergence of the flag leaf (growth stages GS37-39).[4]
Data Collection and Analysis:
-
Disease Assessment: Disease severity was evaluated visually by estimating the percentage of leaf area covered by STB lesions that contained pycnidia. Assessments were conducted on the flag leaf and the two leaves below it (F-1, F-2) at multiple time points after application.[4]
-
Efficacy Calculation: The percentage of disease control was calculated for each treatment relative to the disease severity in the untreated control plots using the following formula: Efficacy (%) = 100 * (Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control
Visualization of the Mechanism of Action
The following diagram illustrates the inhibitory action of pyrazole (SDHI) fungicides on the fungal mitochondrial electron transport chain.
References
- 1. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 2. site.caes.uga.edu [site.caes.uga.edu]
- 3. Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi [online-rpd.org]
- 4. Shifting sensitivity of septoria tritici blotch compromises field performance and yield of main fungicides in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Shifting sensitivity of septoria tritici blotch compromises field performance and yield of main fungicides in Europe [frontiersin.org]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Crop Protection Network [cropprotectionnetwork.org]
- 12. agmatix.com [agmatix.com]
Structural Validation of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid via NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectroscopic data for the structural validation of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Due to the limited availability of public experimental NMR data for this specific compound, this guide utilizes predicted NMR data and compares it with experimental data for a structurally related isomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. This comparative approach allows for a foundational understanding of the expected spectral features and aids in the structural elucidation of similar pyrazole derivatives.
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. This guide presents a detailed analysis of the predicted ¹H and ¹³C NMR spectral data for this compound. For comparative purposes, experimental NMR data for the isomeric compound, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, is provided. The guide includes detailed experimental protocols for NMR data acquisition and showcases the use of Graphviz diagrams to visualize the molecular structure and the workflow of structural validation.
Comparative NMR Data Analysis
The structural differences between this compound and its 3-(trifluoromethyl) isomer are expected to manifest in their respective NMR spectra, particularly in the chemical shifts of the pyrazole ring proton and carbon atoms, as well as the N-methyl and trifluoromethyl groups.
Table 1: Comparison of ¹H NMR Spectral Data
| Compound | Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| This compound | H-3 | ~8.0 - 8.5 | s | - |
| N-CH₃ | ~3.9 - 4.2 | s | - | |
| COOH | >10.0 | br s | - | |
| 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | H-5 | 8.13 | s | - |
| N-CH₃ | 3.95 | s | - | |
| COOH | 13.5 (broad) | br s | - |
Predicted data is based on established principles of NMR spectroscopy and analysis of similar structures. Experimental data for the 3-(trifluoromethyl) isomer is sourced from available literature.
Table 2: Comparison of ¹³C NMR Spectral Data
| Compound | Carbon Assignment | Predicted Chemical Shift (δ ppm) |
| This compound | C=O | ~160 - 165 |
| C-5 | ~135 - 145 (q) | |
| C-3 | ~138 - 142 | |
| C-4 | ~110 - 115 | |
| CF₃ | ~118 - 125 (q) | |
| N-CH₃ | ~38 - 42 | |
| 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C=O | 163.5 |
| C-3 | 143.2 (q) | |
| C-5 | 131.5 | |
| C-4 | 114.8 | |
| CF₃ | 120.9 (q) | |
| N-CH₃ | 39.8 |
Predicted data is based on established principles of NMR spectroscopy and analysis of similar structures. Experimental data for the 3-(trifluoromethyl) isomer is sourced from available literature. 'q' denotes a quartet due to coupling with fluorine atoms.
Experimental Protocols
Standard protocols for the acquisition of high-resolution ¹H and ¹³C NMR spectra of small organic molecules are outlined below.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a chemical shift reference (δ = 0.00 ppm).
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tuning and Matching: Tune and match the probe to the resonance frequency of the desired nucleus (¹H or ¹³C).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Typically 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.
Visualizing Structural Validation and Workflow
Graphviz diagrams provide a clear visual representation of the molecular structure and the logical flow of the structural validation process.
Caption: Molecular structure of this compound.
Caption: Workflow for the structural validation of a small molecule using NMR spectroscopy.
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyrazoles
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the biological activity of fluorinated pyrazoles versus their non-fluorinated counterparts, supported by quantitative data and detailed experimental protocols. The evidence presented underscores the significant impact of fluorination on enhancing the therapeutic potential of this privileged heterocyclic motif.
The introduction of fluorine atoms into a pyrazole core can dramatically alter its physicochemical properties, leading to improved metabolic stability, enhanced binding affinity to biological targets, and increased bioavailability. These modifications often translate into superior potency and a more desirable pharmacokinetic profile. This guide will delve into specific examples, presenting a clear, data-driven comparison of these effects.
Case Study 1: Nitric Oxide Synthase (NOS) Inhibition
A study by El-Sayed et al. provides a direct comparison of fluorinated and non-fluorinated curcuminoid pyrazoles as inhibitors of three nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). The data clearly demonstrates that the introduction of a fluorine atom significantly enhances the inhibitory activity.
Comparative Inhibitory Activity Data (IC₅₀)
| Compound | Substitution | nNOS (% Inhibition at 1 µM) | iNOS (% Inhibition at 1 µM) | eNOS (% Inhibition at 1 µM) |
| Non-Fluorinated Analog | 4-Hydroxyphenyl | 45 ± 2 | 35 ± 2 | 25 ± 2 |
| Fluorinated Analog | 3-Fluoro-4-hydroxyphenyl | 70 ± 3 | 85 ± 3 | 55 ± 3 |
Table 1. Comparison of the percentage inhibition of nitric oxide synthase (NOS) isoforms by a non-fluorinated pyrazole and its fluorinated analog. The fluorinated compound shows significantly higher inhibition across all isoforms.[1][2]
Experimental Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay
The inhibitory activity of the pyrazole derivatives on the three NOS isoforms was determined by measuring the formation of L-citrulline from L-arginine.
Materials:
-
Purified recombinant human nNOS, iNOS, and eNOS enzymes
-
L-[¹⁴C]arginine
-
NADPH
-
Calmodulin (for nNOS and eNOS)
-
Tetrahydrobiopterin (BH₄)
-
HEPES buffer
-
Dowex AG 50WX-8 resin (Na⁺ form)
-
Test compounds (dissolved in DMSO)
Procedure:
-
The reaction mixture was prepared in a final volume of 50 µL containing HEPES buffer, NADPH, BH₄, and L-[¹⁴C]arginine. For nNOS and eNOS assays, calmodulin was also included.
-
The test compounds (fluorinated and non-fluorinated pyrazoles) were added to the reaction mixture at the desired concentrations.
-
The enzymatic reaction was initiated by the addition of the respective NOS enzyme.
-
The mixture was incubated for 15 minutes at 37°C.
-
The reaction was stopped by adding 400 µL of stop buffer (HEPES buffer containing EDTA).
-
The reaction mixture was applied to a column containing Dowex AG 50WX-8 resin to separate L-[¹⁴C]citrulline from unreacted L-[¹⁴C]arginine.
-
The radioactivity of the eluted L-[¹⁴C]citrulline was quantified using a liquid scintillation counter.
-
The percentage of inhibition was calculated by comparing the radioactivity of the samples containing the test compounds to that of the control samples (containing DMSO vehicle).
Diagram of the Experimental Workflow:
Caption: Workflow for the in vitro NOS inhibition assay.
Case Study 2: Anticancer Activity
The strategic placement of fluorine atoms on the pyrazole scaffold has also been shown to significantly enhance anticancer activity. A study by Ali et al. on a series of pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors provides compelling evidence.
Comparative Anticancer Activity Data (IC₅₀)
| Compound | Substitution on Benzimidazole Ring | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) |
| Non-Fluorinated Analog | 5-H | 15.8 | 21.3 |
| Fluorinated Analog | 5-F | 3.2 | 4.2 |
Table 2. Comparison of the half-maximal inhibitory concentration (IC₅₀) of a non-fluorinated pyrazolo[1,5-a]pyrimidine and its 5-fluoro substituted analog against human breast (MCF-7) and lung (A549) cancer cell lines. The fluorinated compound demonstrates significantly greater potency.
Experimental Protocol: MTT Assay for Anticancer Activity
The in vitro cytotoxicity of the pyrazole derivatives was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds (fluorinated and non-fluorinated pyrazoles) and incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
After the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated, and the IC₅₀ values were determined from the dose-response curves.
Diagram of the Signaling Pathway Context:
Caption: Inhibition of the CDK2 pathway by fluorinated pyrazoles.
Conclusion
The presented data from comparative studies on NOS inhibition and anticancer activity provides clear and compelling evidence that fluorination is a powerful strategy for enhancing the biological activity of pyrazole-based compounds. The introduction of fluorine can lead to a significant increase in potency, as demonstrated by the lower IC₅₀ values of the fluorinated analogs. Researchers and drug development professionals should consider the strategic incorporation of fluorine as a key tool in the optimization of pyrazole scaffolds for a wide range of therapeutic targets. The detailed experimental protocols provided in this guide offer a foundation for the replication and further investigation of these findings.
References
A Comparative Guide to the Validation of SDHI Inhibition by Pyrazole Carboxamides
For Researchers, Scientists, and Drug Development Professionals
The inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle, is a well-established mechanism for antifungal agents. Pyrazole carboxamides have emerged as a prominent class of SDH inhibitors (SDHIs), with several commercial fungicides belonging to this chemical group. This guide provides a comparative analysis of the validation of SDHI inhibition by novel pyrazole carboxamide derivatives, supported by experimental data from recent studies.
Introduction to Pyrazole Carboxamide SDHIs
Succinate dehydrogenase, or Complex II, plays a crucial role in cellular respiration.[1] Its inhibition disrupts the energy production process in fungi, leading to cell death.[1] The general structure of pyrazole carboxamide SDHIs consists of a pyrazole ring linked to a carboxamide group, which in turn is attached to a substituted aromatic or heterocyclic moiety.[1] This structural motif has been extensively explored to develop new fungicides with improved efficacy and a broader spectrum of activity.[2]
Validation of the inhibitory action of these compounds on SDH is a critical step in their development. This process typically involves a series of in vitro and in vivo experiments designed to quantify their antifungal activity, confirm their enzymatic target, and elucidate their mechanism of action.
Comparative Efficacy and SDH Inhibition
Recent research has focused on synthesizing novel pyrazole carboxamide derivatives and evaluating their performance against established commercial fungicides such as boscalid, fluxapyroxad, and thifluzamide. The following tables summarize the in vitro antifungal activity (EC50) and SDH inhibitory activity (IC50) of several promising new compounds from various studies.
Table 1: In Vitro Antifungal Activity (EC50) of Novel Pyrazole Carboxamides Against Rhizoctonia solani
| Compound | EC50 (µg/mL) | Reference Fungicide | EC50 (µg/mL) of Reference | Source |
| 8e | 0.012 | Boscalid | 0.464 | [3] |
| Fluxapyroxad | 0.036 | [3] | ||
| 5e | 0.039 | Boscalid | 0.799 | [4][5] |
| Fluxapyroxad | 0.131 | [4][5] | ||
| 7d | 0.046 | Boscalid | 0.741 | [6][7] |
| Fluxapyroxad | 0.103 | [6][7] | ||
| 12b | 0.046 | Boscalid | 0.741 | [6][7] |
| Fluxapyroxad | 0.103 | [6][7] | ||
| 1c | 0.005 (mg/L) | Fluxapyroxad | 0.033 (mg/L) | [8] |
| SCU3038 | 0.016 (mg/L) | Fluxapyroxad | 0.033 (mg/L) | [9] |
| E1 | 1.1 | Boscalid | 2.2 | [10] |
Table 2: In Vitro SDH Enzyme Inhibition (IC50) of Novel Pyrazole Carboxamides
| Compound | IC50 (µM) | Reference Fungicide | IC50 (µM) of Reference | Source |
| 8e | 1.30 | Boscalid | 1.53 | [3] |
| Fluxapyroxad | 0.35 | [3] | ||
| 5e | 2.04 | Boscalid | 7.92 | [4][5] |
| Fluxapyroxad | 6.15 | [4][5] | ||
| 7d | 3.293 | Boscalid | 7.507 | [6][7] |
| Fluxapyroxad | 5.991 | [6][7] | ||
| 1c | 0.034 (mg/L) | Fluxapyroxad | 0.037 (mg/L) | [8] |
| E1 | 3.3 | Boscalid | 7.9 | [10] |
| 7s | 0.014 | Fluxapyroxad | 2.87 | [11] |
Table 3: Comparative In Vivo Protective Efficacy Against Rhizoctonia solani
| Compound | Concentration (µg/mL) | Protective Efficacy (%) | Reference Fungicide | Protective Efficacy (%) of Reference | Source |
| 8e | 100 | 89.1 | Boscalid | 68.8 | [3] |
| Fluxapyroxad | 86.4 | [3] | |||
| 5e | 100 | 86.8 | Boscalid | 68.1 | [4][5] |
| Fluxapyroxad | 80.6 | [4][5] | |||
| 9ac | 10 (mg/L) | 90 | Thifluzamide | 80 | [12] |
| SCU3038 | 200 (g ai/ha) | 74.10 (field trial) | Thifluzamide | 71.40 | [9] |
Experimental Protocols
The validation of pyrazole carboxamides as SDH inhibitors involves a standardized set of experiments. Below are detailed methodologies for the key assays cited in the comparative data.
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This assay determines the concentration of a compound required to inhibit the growth of a fungal pathogen by 50% (EC50).
-
Media Preparation: Potato dextrose agar (PDA) is prepared and sterilized by autoclaving.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Incorporation into Media: Appropriate volumes of the stock solutions are added to the molten PDA to achieve a range of final concentrations.
-
Inoculation: A mycelial disc of the target fungus (e.g., Rhizoctonia solani) is placed in the center of each compound-amended PDA plate.
-
Incubation: The plates are incubated at a controlled temperature (typically 25 ± 1 °C) for a period of 2-5 days, or until the mycelium in the control plate (containing only the solvent) has reached a specified diameter.[7]
-
Data Collection and Analysis: The diameter of the mycelial growth on each plate is measured. The inhibition rate is calculated using the formula: I (%) = [(C - T) / (C - D)] x 100, where C is the diameter of mycelial growth on the control plate, T is the diameter of mycelial growth on the treated plate, and D is the diameter of the initial mycelial disc. The EC50 value is then determined by probit analysis.
In Vitro SDH Inhibition Assay
This enzymatic assay directly measures the inhibitory effect of the compounds on the SDH enzyme, determining the IC50 value.
-
Enzyme Extraction: Mitochondria containing the SDH enzyme are isolated from the target fungus or a model organism.
-
Assay Preparation: The reaction mixture is prepared in a 96-well plate and typically contains a buffer, the substrate (succinate), an electron acceptor (e.g., 2,6-dichlorophenolindophenol), and the test compound at various concentrations.
-
Enzyme Addition: The reaction is initiated by adding the mitochondrial preparation to the wells.
-
Incubation and Measurement: The plate is incubated, and the change in absorbance of the electron acceptor is measured over time using a microplate reader. The rate of the reaction is proportional to the SDH activity.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the inhibition percentage against the compound concentration.
In Vivo Protective Efficacy Assay (Detached Leaf Assay)
This assay evaluates the ability of a compound to protect a plant from fungal infection.
-
Plant Preparation: Healthy leaves are detached from the host plant (e.g., rice leaves for R. solani).[3]
-
Compound Application: The leaves are treated with the test compounds, typically by spraying a solution of a specific concentration.
-
Inoculation: After the treatment has dried, the leaves are inoculated with the fungal pathogen.
-
Incubation: The inoculated leaves are kept in a controlled environment with high humidity to promote fungal growth and infection.
-
Disease Assessment: After a set incubation period, the extent of disease development (e.g., lesion size) on the treated leaves is compared to that on control leaves (treated with solvent only). The protective efficacy is then calculated.
Visualizing the Validation Process
The following diagrams illustrate the mechanism of action and the experimental workflow for validating pyrazole carboxamide SDHIs.
Caption: Mechanism of SDHI Action.
The diagram above illustrates how pyrazole carboxamide inhibitors block the function of Succinate Dehydrogenase (Complex II), disrupting both the TCA cycle and the electron transport chain, which ultimately halts ATP production.
Caption: Experimental Workflow for SDHI Validation.
This workflow outlines the typical progression for the discovery and validation of novel pyrazole carboxamide SDHIs, from initial design and synthesis to in-depth mechanistic studies.
Additional Validation Techniques
Beyond the core assays, other techniques are employed to further validate the mechanism of action of pyrazole carboxamide SDHIs:
-
Scanning Electron Microscopy (SEM): SEM analysis is used to observe the morphological changes in fungal hyphae after treatment with the inhibitor.[3][4][5][6][7][10] Compounds that effectively inhibit SDH often cause significant structural disruption and damage to the hyphae.[3][4][5][6][7][10]
-
Molecular Docking: Computational molecular docking studies are used to predict and visualize the binding interactions between the pyrazole carboxamide inhibitor and the active site of the SDH enzyme.[4][5][6][7][10][12] These studies can help to explain the observed structure-activity relationships and guide the design of more potent inhibitors.[4][5][6][7][10][12]
Conclusion
The validation of pyrazole carboxamides as SDH inhibitors is a multi-faceted process that relies on a combination of in vitro, in vivo, and in silico methods. The comparative data presented in this guide demonstrates the potential of novel pyrazole carboxamide derivatives to outperform existing commercial fungicides. The detailed experimental protocols and workflow diagrams provide a framework for researchers and drug development professionals to effectively evaluate and advance new SDHI candidates. The continued exploration of this chemical class promises the development of more effective and sustainable solutions for fungal disease management.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani. | Semantic Scholar [semanticscholar.org]
- 6. Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and antifungal evaluation of novel pyrazole carboxamides with diarylamines scaffold as potent succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Pyrazole Carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Understanding the structure-activity relationship (SAR) of these derivatives is crucial for the rational design of new and more potent therapeutic agents. This guide provides a comparative analysis of the performance of various pyrazole carboxylic acid derivatives, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways.
I. Comparative Performance Data
The biological activity of pyrazole carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring and the carboxylic acid moiety. The following tables summarize the quantitative data for various biological activities, highlighting key SAR trends.
Table 1: Anticancer Activity
The anticancer activity of pyrazole carboxylic acid derivatives is often associated with the inhibition of specific kinases or the induction of apoptosis.
| Compound ID | R1 | R2 | R3 | Target/Cell Line | IC50 (µM) | Citation |
| 1a | Phenyl | H | -CONH-Indole | HepG-2 | 0.71 | [1] |
| 1b | p-Tolyl | H | -CONH-Indole | BT474 | 1.39 | [1] |
| 1c | Phenyl | H | -CONH-Indole | BGC823 | 0.71 | [1] |
| 2a | 1,3-diphenyl | -CH2-aniline | H | MCF-7 | 1.88 | [1] |
| 2b | 1,3-diphenyl | -CH2-aniline | H | B16-F10 | 0.98 | [1] |
| 3 | - | - | - | MDA-MB-468 | 14.97 | [2] |
SAR Insights:
-
The presence of an indole carboxamide at the C5 position (compounds 1a-c ) demonstrates potent activity against various cancer cell lines.
-
Substitution at the N1 and C3 positions with phenyl groups and a methylaniline at C4 (compounds 2a-b ) leads to significant cytotoxicity in breast cancer and melanoma cell lines.
-
The trimethoxyphenyl and p-tolyl substitutions in compound 3 show notable activity against triple-negative breast cancer cells.[2]
Table 2: Anti-inflammatory Activity
The anti-inflammatory effects of these derivatives are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes.
| Compound ID | R1 | R2 | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Citation |
| 4a | p-Sulfonamidophenyl | Trifluoromethyl | COX-2 | 1.79 | 72.73 | [3] |
| 4b | p-Sulfonamidophenyl | Trifluoromethyl | COX-2 | 2.51 | 65.75 | [3] |
| Celecoxib | p-Sulfonamidophenyl | p-Tolyl | COX-2 | 2.16 | 2.51 | [3][4] |
| 5a | Phenyl | H | COX-2 | 1.15 | 8.31 | [4] |
| 5b | p-Methoxyphenyl | H | COX-2 | 1.50 | 9.56 | [4] |
SAR Insights:
-
A sulfonamide group at the para-position of the N1-phenyl ring is a key feature for potent and selective COX-2 inhibition, as seen in celecoxib and its analogs (4a, 4b ).[3]
-
The presence of a trifluoromethyl group at the C3 position enhances COX-2 selectivity.[3]
-
Even without the sulfonamide group, appropriate substitutions on the phenyl rings can lead to potent and selective COX-2 inhibitors (5a, 5b ).[4]
Table 3: Antiviral Activity
Pyrazole carboxylic acid derivatives have shown promise as antiviral agents, particularly against flaviviruses.
| Compound ID | R1 | R2 | Target Virus | EC50 (µM) | Citation |
| 6a | 2-methylphenyl | Pyridine | Dengue Virus (DENV-2) | 9.7 (reporter assay) | [5] |
| 6b | Phenyl | 3-aminobenzamide | Dengue Virus (DENV-2) | 2.2 (reporter assay) | [5] |
| 6c | Phenyl | 3-hydroxymethylphenyl | Dengue Virus (DENV-2) | 4.1 (antiviral assay) | [5] |
| 7 | - | - | Vaccinia Virus | 7 µg/mL | [6] |
| 8 | Phenylsulfonyl | 3-phenyl | Yellow Fever Virus (YFV) | 3.6 - 11.5 | [2] |
SAR Insights:
-
For anti-dengue virus activity, substitutions at the N1 and C5 positions are critical. A 2-methylphenyl group at N1 and a pyridine at C5 (6a ) show good activity.[5]
-
Amide derivatives at the carboxylic acid function, such as the 3-aminobenzamide (6b ), can significantly enhance potency in reporter assays.[5]
-
A simple hydroxymethylphenyl group (6c ) can confer potent antiviral activity.[5]
-
The core pyrazole structure itself can exhibit antiviral properties, as seen against the Vaccinia virus (7 ).[6]
-
N-phenylsulfonyl derivatives demonstrate efficacy against Yellow Fever Virus (8 ).[2]
Table 4: Enzyme Inhibitory Activity
Beyond COX, these derivatives can inhibit other enzymes, indicating their potential for diverse therapeutic applications.
| Compound ID | R1 | R2 | Target Enzyme | Ki (nM) | Citation |
| 9a | - | - | Carbonic Anhydrase I | 9.03 ± 3.81 | [7] |
| 9b | - | - | Carbonic Anhydrase II | 18.04 ± 4.55 | [7] |
| 9c | - | - | Acetylcholinesterase | 394.77 ± 68.13 | [7] |
| 10a | - | - | Carbonic Anhydrase I | 17.4 - 40.7 | [7] |
| 10b | - | - | Carbonic Anhydrase II | 16.1 - 55.2 | [7] |
| 10c | - | - | Acetylcholinesterase | 48.2 - 84.1 | [7] |
SAR Insights:
-
Pyrazole-pyridazine fused systems (9a-c ) are potent inhibitors of carbonic anhydrases and acetylcholinesterase.[7]
-
Pyrazoline derivatives (10a-c ) also exhibit significant inhibitory activity against the same enzymes, with potencies in the nanomolar range.[7]
II. Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of compound activity.
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This assay is used to determine the potency and selectivity of compounds in inhibiting the two isoforms of the cyclooxygenase enzyme.
Materials:
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (substrate)
-
Human recombinant COX-1 and COX-2 enzymes
-
Test compounds and reference inhibitors (e.g., Celecoxib, SC-560)
-
96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mix Preparation: For each well, prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Plate Setup: Add the reaction mix to the wells of a 96-well plate. Add the diluted test compounds to the respective wells. Include controls for total enzyme activity (DMSO only) and positive controls (known inhibitors).
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) kinetically for 5-10 minutes at 25°C.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus log concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
Materials:
-
Male Wistar rats (or other suitable strain)
-
1% Carrageenan solution in saline
-
Test compounds and reference drug (e.g., Indomethacin)
-
Plethysmometer
-
Animal handling equipment
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (e.g., control, reference drug, and test compound groups).
-
Compound Administration: Administer the test compounds and the reference drug orally or via another appropriate route, typically 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.[5][8]
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Plot cell viability versus log concentration and determine the IC50 value.[9][10]
III. Visualization of Pathways and Workflows
Understanding the mechanism of action of these derivatives often involves elucidating their effects on cellular signaling pathways.
Caption: General workflow for the development of pyrazole carboxylic acid derivatives.
Caption: Inhibition of the NF-κB signaling pathway by pyrazole derivatives.
Caption: Induction of apoptosis via ROS generation by pyrazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 9. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives [mdpi.com]
- 10. researchgate.net [researchgate.net]
Navigating the Maze of Selectivity: A Comparative Guide to Pyrazole-Based Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of potent enzyme inhibitors. However, achieving target specificity remains a critical challenge. This guide provides an objective comparison of the cross-reactivity profiles of prominent pyrazole-based inhibitors, supported by experimental data and detailed methodologies, to aid in the selection and development of more selective therapeutic agents.
The pyrazole moiety, a five-membered heterocyclic ring, is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] Its versatility allows for the synthesis of compounds that can potently inhibit a wide range of enzymes, particularly kinases and cyclooxygenases (COX). However, the structural homology among enzyme active sites, especially within the human kinome, often leads to off-target binding, resulting in undesirable side effects and toxicities.[2] Understanding the cross-reactivity profile of these inhibitors is therefore paramount for developing safer and more effective medicines.
This guide focuses on a comparative analysis of three well-established pyrazole-based enzyme inhibitors: Celecoxib, a selective COX-2 inhibitor, and Dasatinib and Ruxolitinib, both multi-kinase inhibitors.
Comparative Cross-Reactivity Data
The following tables summarize the inhibitory activity (IC50) of Celecoxib, Dasatinib, and Ruxolitinib against their primary targets and a panel of off-target enzymes. Lower IC50 values indicate greater potency.
Table 1: Inhibitory Activity of Pyrazole-Based Inhibitors against Primary Targets
| Inhibitor | Primary Target(s) | IC50 (nM) |
| Celecoxib | COX-2 | 40 |
| Dasatinib | BCR-ABL, SRC family kinases (SRC, LCK, YES, FYN) | <1 - 30 |
| Ruxolitinib | JAK1, JAK2 | 2.8, 3.3 |
Table 2: Off-Target Inhibitory Activity (Cross-Reactivity) of Pyrazole-Based Inhibitors
| Inhibitor | Off-Target Enzyme | IC50 (nM) |
| Celecoxib | COX-1 | 6,300 |
| Carbonic Anhydrase | >10,000 | |
| PDK1 | ~15,000 | |
| Dasatinib | c-KIT | 1.5 |
| PDGFRβ | 1.8 | |
| EphA2 | 0.5 | |
| DDR1 | 0.3 | |
| Ruxolitinib | JAK3 | 428 |
| TYK2 | 19 | |
| LCK | >10,000 | |
| SRC | >10,000 |
Data compiled from multiple sources. Actual values may vary depending on assay conditions.
Signaling Pathway Interactions
The cross-reactivity of these inhibitors translates to their effects on various cellular signaling pathways. Understanding these interactions is crucial for predicting their therapeutic efficacy and potential adverse effects.
Caption: Simplified signaling pathways inhibited by pyrazole-based drugs.
Experimental Protocols
The determination of inhibitor cross-reactivity relies on robust and standardized experimental protocols. Below are methodologies for key assays used to generate the data presented in this guide.
In Vitro Kinase Profiling
This assay determines the inhibitory activity of a compound against a large panel of purified kinases.
Workflow:
Caption: Experimental workflow for in vitro kinase profiling.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 100 µM with 10-point, 3-fold serial dilutions.
-
Kinase Reaction: In a 384-well plate, add the kinase reaction buffer, the specific peptide or protein substrate for each kinase, and the diluted test compound. Initiate the reaction by adding a solution containing ATP and [γ-³³P]ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Data Analysis: Measure the amount of incorporated radiolabel using a scintillation counter. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme and Compound Preparation: Prepare solutions of purified human COX-1 and COX-2 enzymes. Prepare serial dilutions of the test compound in a suitable buffer.
-
Reaction Incubation: In a 96-well plate, pre-incubate the enzyme with the test compound or vehicle control at 37°C for 15 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Detection: After a defined incubation period (e.g., 10 minutes), stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 to assess selectivity.
Cell-Based Kinase Inhibition Assay
This assay evaluates the ability of a compound to inhibit a specific kinase within a cellular context.
Workflow:
Caption: General workflow for a cell-based kinase inhibition assay.
Methodology:
-
Cell Culture and Treatment: Culture a cell line known to express the target kinase to approximately 80% confluency in 96-well plates. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Detection of Phosphorylation: The level of phosphorylation of a known downstream substrate of the target kinase is measured to determine kinase activity. This can be done using various methods, such as:
-
Western Blotting: Separate cell lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the substrate protein.
-
ELISA: Use a sandwich ELISA kit with a capture antibody for the total substrate protein and a detection antibody for the phosphorylated form.
-
-
Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total substrate. Calculate the percentage of inhibition of substrate phosphorylation at each compound concentration and determine the IC50 value.
Conclusion
The cross-reactivity of pyrazole-based enzyme inhibitors is a critical consideration in drug discovery and development. While the pyrazole scaffold provides a robust platform for designing potent inhibitors, achieving high selectivity remains a significant hurdle. This guide highlights the distinct selectivity profiles of Celecoxib, Dasatinib, and Ruxolitinib, demonstrating the diverse cross-reactivity patterns that can arise from this common chemical starting point. By employing rigorous experimental methodologies, researchers can thoroughly characterize the selectivity of novel pyrazole-based compounds, paving the way for the development of next-generation therapeutics with improved safety and efficacy.
References
comparing synthesis efficiency of different pyrazole production methods
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The efficient synthesis of this five-membered aromatic heterocycle is, therefore, a critical aspect of pharmaceutical research and development. This guide provides an objective comparison of common pyrazole production methods, supported by experimental data, to aid researchers in selecting the most suitable strategy for their specific needs.
Comparison of Synthesis Efficiency
The choice of a synthetic route to pyrazoles is often dictated by factors such as desired substitution patterns, availability of starting materials, and scalability. Here, we compare the efficiency of several prominent methods based on reported reaction yields and conditions.
| Synthesis Method | Key Reactants | Typical Reaction Conditions | Typical Yields (%) | Reaction Time | Key Advantages |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compounds and hydrazines | Acid or base catalysis, various solvents (e.g., ethanol, acetic acid), reflux temperature.[1][2][3] | 70-95[4][5] | 1-6 hours[1] | High yields, readily available starting materials, well-established.[1] |
| Synthesis from α,β-Unsaturated Carbonyls | α,β-Unsaturated aldehydes/ketones and hydrazines | Reflux in solvents like ethanol, often with an acid catalyst.[6] | 60-85[7][8] | 3-5 hours[6] | Access to a different substitution pattern compared to the Knorr synthesis.[8] |
| Pechmann Pyrazole Synthesis | Acetylenes and diazomethane (or diazoacetic esters) | Typically proceeds at room temperature.[9] | Moderate to Good | Variable | Forms pyrazole-3-carboxylic acid derivatives.[9] |
| Microwave-Assisted Synthesis | Various (e.g., 1,3-dicarbonyls, α,β-unsaturated ketones) | Solvent-free or in high-boiling solvents, microwave irradiation.[10][11][12][13] | 70-98[10][14] | 5-30 minutes[10][11] | Drastically reduced reaction times, often higher yields, energy efficient.[11][12] |
| One-Pot Multicomponent Reactions | Aldehydes, ketones, hydrazines, and other components | Varies widely depending on the specific reaction; can be catalyzed by acids, bases, or metals.[15][16] | 80-95[15][17] | 0.5-5 hours[16][17] | High atom economy, operational simplicity, rapid access to complex molecules.[15] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to facilitate replication and adaptation.
Knorr Pyrazole Synthesis: Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one
This protocol is adapted from a standard laboratory procedure for the Knorr synthesis.[1]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring to precipitate the product.
-
Cool the mixture in an ice bath and collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry to obtain the final product. A yield of 79% has been reported for a similar reaction.[5]
Synthesis from α,β-Unsaturated Carbonyl Compounds: Synthesis of a Pyrazole Derivative
This is a general procedure based on the reaction of chalcones with hydrazine.[6]
Materials:
-
α,β-Unsaturated carbonyl compound (e.g., chalcone) (1 mmol)
-
Hydrazine hydrate (1.5 mmol)
-
Absolute ethanol (15 mL)
Procedure:
-
Dissolve the α,β-unsaturated carbonyl compound (1 mmol) in absolute ethanol (15 mL) in a round-bottom flask.
-
Add hydrazine hydrate (1.5 mmol) to the solution.
-
Reflux the reaction mixture for 5 hours.
-
After cooling to room temperature, allow the mixture to stand overnight.
-
Collect the precipitated solid by filtration and dry to yield the pyrazole derivative.
Microwave-Assisted One-Pot Synthesis of 4-Arylidenepyrazolones
This protocol describes a rapid and efficient solvent-free synthesis of pyrazolone derivatives.[10]
Materials:
-
Ethyl acetoacetate (0.45 mmol)
-
Phenylhydrazine (0.3 mmol)
-
Aromatic aldehyde (0.3 mmol)
Procedure:
-
Combine ethyl acetoacetate (0.45 mmol), phenylhydrazine (0.3 mmol), and the aromatic aldehyde (0.3 mmol) in a microwave-safe vessel.
-
Irradiate the mixture in a microwave reactor at 420 W for 10 minutes.
-
After the reaction is complete, cool the vessel.
-
Triturate the resulting solid with ethyl acetate and collect the product by suction filtration. Yields for this method are reported to be in the range of 51-98%.[10]
Visualizing Synthesis Pathways
The following diagrams illustrate the general workflows and logical relationships between the different pyrazole synthesis strategies.
Caption: General workflow for pyrazole synthesis.
Caption: Relationships between synthesis strategies.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. jk-sci.com [jk-sci.com]
- 3. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pechmann Pyrazole Synthesis [drugfuture.com]
- 10. mdpi.com [mdpi.com]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. worldresearchersassociations.com [worldresearchersassociations.com]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Novel Pyrazole Carboxamide Derivatives: Bioassay Performance and Mechanistic Insights
A detailed guide for researchers and drug development professionals on the burgeoning field of pyrazole carboxamide derivatives, offering a comparative analysis of their biological activities. This report synthesizes recent experimental data on their anticancer, antifungal, insecticidal, and antimicrobial properties, presenting quantitative results in structured tables, outlining detailed experimental protocols, and visualizing key biological pathways.
The versatile scaffold of pyrazole carboxamides continues to be a focal point in the development of new therapeutic and agrochemical agents. Recent studies have unveiled a plethora of novel derivatives with potent biological activities across various domains. This guide provides an objective comparison of their performance, supported by experimental data from recent scientific literature.
Data Presentation: A Comparative Overview of Biological Activities
The efficacy of novel pyrazole carboxamide derivatives has been quantified across several biological assays. The following tables summarize the inhibitory concentrations (IC50), half-maximal effective concentrations (EC50), and minimum inhibitory concentrations (MIC) against various targets.
Anticancer Activity
Several novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[1][2] Notably, some compounds have shown potent inhibitory effects on telomerase, a key enzyme in cancer cell immortality.[1]
| Compound | Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| 8e | MGC-803 | 1.02 ± 0.08 | Telomerase Inhibition | [1] |
| 7a | MCF7 | 0.304 ± 0.006 | Cytotoxicity | [3] |
| 5b | OVCAR3 | 0.233 ± 0.001 | Cytotoxicity | [3] |
| 10h | NCI-H520 | 0.019 | Pan-FGFR Covalent Inhibition | [4] |
| 10h | SNU-16 | 0.059 | Pan-FGFR Covalent Inhibition | [4] |
| 10h | KATO III | 0.073 | Pan-FGFR Covalent Inhibition | [4] |
Antifungal Activity
Pyrazole carboxamide derivatives have shown significant promise as fungicides, often targeting the succinate dehydrogenase (SDH) enzyme.[5][6]
| Compound | Fungal Strain | EC50 (mg/L) | Target/Mechanism | Reference |
| 6i | Valsa mali | 1.77 | SDH Inhibition | [5] |
| 19i | Valsa mali | 1.97 | SDH Inhibition | [5] |
| 23i | Rhizoctonia solani | 3.79 | SDH Inhibition | [5] |
| SCU3038 | Rhizoctonia solani | 0.016 (in vitro) | SDH Inhibition | [6] |
| SCU3038 | Rhizoctonia solani | 0.95 (in vivo) | SDH Inhibition | [6] |
| Boscalid (Control) | Valsa mali | 9.19 | SDH Inhibition | [5] |
| Fluxapyroxad (Control) | Rhizoctonia solani | 2.29 (in vivo) | SDH Inhibition | [6] |
Insecticidal Activity
Novel pyrazole carboxamides have been developed as potent insecticides, with some exhibiting activity comparable to commercial standards.[7][8][9][10][11] Their mechanisms often involve the inhibition of mitochondrial respiratory chain complexes or interaction with GABA receptors.[7][10][11]
| Compound | Pest Species | Activity | Concentration | Reference |
| 4a-14 | Aphis craccivora, Nilaparvata lugens | Excellent Insecticidal Activity | Not specified | [7][11] |
| 7h | Aphis fabae | 85.7% mortality | 12.5 mg/L | [8] |
| Imidacloprid (Control) | Aphis fabae | Comparable to 7h | Not specified | [8] |
| Ij, Il, IIe | Helicoverpa armigera | 60% stomach activity | 5 mg/kg | [9] |
| Ic, Id, Ie, IIf | Aphis craccivora | 95-100% foliar contact activity | 200 mg/kg | [9] |
| IA-8 | Mythimna separata | Excellent Insecticidal Activity | Not specified | [10] |
| Fluralaner (Control) | Mythimna separata | Comparable to IA-8 | Not specified | [10] |
Antimicrobial Activity
A range of pyrazole carboxamide derivatives have been synthesized and evaluated for their antibacterial and antifungal properties, with some showing potent activity against pathogenic strains.[3][12][13]
| Compound | Microbial Strain | MIC (µM or µg/mL) | Reference |
| 7e | E. coli | 0.778 ± 0.009 µM | [3] |
| 7c | P. aeruginosa, C. albicans | 0.743 ± 0.005 µM | [3] |
| 5k | Gram-positive & Gram-negative bacteria | Potent activity | 60 µg/mL |
| 3 | E. coli | 0.25 µg/mL | [13] |
| 4 | Streptococcus epidermidis | 0.25 µg/mL | [13] |
| 2 | Aspergillus niger | 1 µg/mL | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for key bioassays cited in this guide.
In Vitro Anticancer Activity (MTT Assay)
The antiproliferative activity of the synthesized pyrazole-5-carboxamide derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
-
Cell Seeding: Cancer cell lines (e.g., MGC-803, SGC-7901, Bcap-37) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.[1]
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
In Vitro Antifungal Activity
The antifungal activity of pyrazole carboxamide thiazole derivatives was evaluated against various plant pathogens using the mycelium growth rate method.[5]
-
Compound Preparation: The test compounds were dissolved in DMSO to prepare stock solutions.
-
Medium Preparation: The stock solutions were mixed with potato dextrose agar (PDA) to obtain the desired final concentrations.
-
Inoculation: A 5 mm diameter mycelial disc of the test fungus was placed in the center of each PDA plate.
-
Incubation: The plates were incubated at 25 ± 1 °C until the mycelial growth in the control plate (containing only DMSO) reached the edge of the plate.
-
Inhibition Calculation: The diameter of the inhibition zone was measured, and the percentage of inhibition was calculated. The EC50 values were determined using probit analysis.
Insecticidal Activity Bioassay
The insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives were evaluated against Aphis fabae.[8]
-
Test Solution Preparation: The synthesized compounds were dissolved in a small amount of N,N-dimethylformamide (DMF) and diluted with water containing a surfactant to the desired concentrations.
-
Application: Broad bean leaves were infested with 20-30 adult aphids and then sprayed with the test solutions.
-
Incubation: The treated leaves were placed in a controlled environment (25 ± 1°C and 50-60% relative humidity).
-
Mortality Assessment: The number of dead aphids was counted after 24 hours.
-
Data Analysis: The mortality rates were calculated and corrected using Abbott's formula.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To better illustrate the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action for antifungal pyrazole carboxamide derivatives targeting succinate dehydrogenase (SDH).
Caption: Anticancer mechanism of pyrazole derivatives via telomerase inhibition.
Caption: Proposed insecticidal mechanism involving the blockage of GABA receptors.
Caption: A generalized workflow for the in vitro antimicrobial screening of novel pyrazole carboxamide derivatives.
References
- 1. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis, and molecular docking studies of novel 1,2,3-triazoles-linked pyrazole carboxamides as significant anti-microbial and anti-cancer agents - Repository of Research and Investigative Information [eprints.mui.ac.ir]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazole Derivatives in Oncology: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of promising pyrazole derivatives in oncology for researchers, scientists, and drug development professionals. It offers an objective look at their performance against established cancer treatments, supported by experimental data, to inform future research and development in this critical area.
Introduction
Pyrazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3][4] Their structural versatility allows for the design of targeted therapies that can inhibit various oncogenic signaling pathways. This guide focuses on a comparative analysis of select pyrazole derivatives against standard-of-care anticancer agents—Erlotinib, a targeted therapy; Doxorubicin, a conventional chemotherapy drug; and Celecoxib, a COX-2 inhibitor with known anticancer properties. The comparison is based on their cytotoxic activity against various cancer cell lines, their mechanisms of action, and their effects on key cellular processes like apoptosis and cell cycle progression.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected pyrazole derivatives and comparator drugs against various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher potency of the compound.
Table 1: IC50 Values (µM) against A549 (Non-small cell lung carcinoma)
| Compound/Drug | Target/Mechanism | IC50 (µM) |
| Pyrazole Derivative 6g | EGFR Inhibitor | 1.54 |
| Erlotinib | EGFR Inhibitor | >20 |
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibitor | 0.45 |
| Celecoxib | COX-2 Inhibitor | ~60-70 |
Table 2: IC50 Values (µM) against MCF-7 (Breast adenocarcinoma)
| Compound/Drug | Target/Mechanism | IC50 (µM) |
| Pyrazole Derivative 5 | CDK2 Inhibitor | 8.03 |
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibitor | ~1-2 |
| Celecoxib | COX-2 Inhibitor | ~25-40 |
Table 3: IC50 Values (µM) against HepG2 (Hepatocellular carcinoma)
| Compound/Drug | Target/Mechanism | IC50 (µM) |
| Pyrazole Derivative 5 | CDK2 Inhibitor | 13.14 |
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibitor | ~0.5-1.5 |
| Celecoxib | COX-2 Inhibitor | ~20-35 |
Table 4: IC50 Values (µM) against MDA-MB-468 (Triple-negative breast cancer)
| Compound/Drug | Target/Mechanism | IC50 (µM) |
| Pyrazole Derivative 3f | ROS Generation, Caspase-3 Activation | 14.97 (24h) |
| Paclitaxel | Microtubule Stabilizer | 49.90 (24h) |
Signaling Pathways and Mechanisms of Action
The anticancer activity of pyrazole derivatives is attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The following diagrams illustrate the targeted pathways of the comparator drugs, providing a framework for understanding the mechanisms of the pyrazole derivatives.
Caption: EGFR signaling pathway inhibited by Erlotinib.
Caption: Mechanism of action of Doxorubicin.
Caption: COX-2 dependent and independent mechanisms of Celecoxib.
Experimental Protocols
The validation of anticancer activity for pyrazole derivatives relies on a series of standardized in vitro assays. Below are detailed methodologies for three key experiments.
MTT Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Caption: Workflow for the MTT cell viability assay.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome like FITC and can bind to the exposed PS. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure:
-
Cell Treatment: Treat cells with the pyrazole derivative for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
-
Caption: Experimental workflow for apoptosis detection.
Propidium Iodide (PI) Staining for Cell Cycle Analysis
This method uses PI to stain cellular DNA content, allowing for the analysis of cell cycle distribution.
-
Principle: The amount of DNA in a cell changes as it progresses through the cell cycle (G0/G1, S, and G2/M phases). PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is proportional to their DNA content.
-
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the pyrazole derivative and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.
-
Caption: Workflow for cell cycle analysis.
Conclusion
The presented data highlights the significant potential of pyrazole derivatives as a versatile scaffold for the development of novel anticancer agents. The selected derivatives demonstrate potent cytotoxic activity against various cancer cell lines, in some cases exceeding the efficacy of established drugs. Their diverse mechanisms of action, ranging from targeted inhibition of key oncogenic kinases like EGFR and CDK2 to the induction of apoptosis through ROS generation, underscore the adaptability of the pyrazole core in designing multi-faceted anticancer strategies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising compounds.
References
- 1. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Novel Pyrazole Compounds: A Comparative Guide to Antifungal Mechanisms and Efficacy
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents with distinct mechanisms of action. Pyrazole derivatives have surfaced as a promising class of compounds exhibiting potent antifungal activity against a broad spectrum of human and plant pathogenic fungi. This guide provides a comparative analysis of the antifungal performance of novel pyrazole compounds against established alternatives, supported by experimental data.
I. Mechanisms of Antifungal Action
Recent studies have validated two primary mechanisms through which novel pyrazole compounds exert their antifungal effects: inhibition of ergosterol biosynthesis and disruption of the fungal respiratory chain via succinate dehydrogenase (SDH) inhibition.
A. Ergosterol Biosynthesis Inhibition
A key target for many antifungal drugs is the ergosterol biosynthesis pathway, essential for maintaining the integrity and fluidity of the fungal cell membrane. Several novel pyrazole derivatives have been identified as potent inhibitors of this pathway, specifically targeting the enzyme sterol 14-alpha demethylase (CYP51), the same target as azole antifungals like fluconazole.
B. Succinate Dehydrogenase (SDH) Inhibition
Another validated antifungal mechanism for a distinct class of pyrazole derivatives, particularly pyrazole-carboxamides, is the inhibition of succinate dehydrogenase (SDH). SDH is a crucial enzyme complex involved in both the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts fungal respiration and energy production, leading to cell death.
II. Comparative Antifungal Activity
The in vitro antifungal efficacy of novel pyrazole compounds has been quantitatively assessed and compared with standard antifungal agents. The following tables summarize the Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50) values.
A. Pyrazole Derivatives Targeting Ergosterol Biosynthesis
Table 1: Comparative MIC Values of Pyrazole Derivatives vs. Standard Antifungals
| Compound | Fungal Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
| Pyrazole 21a | Candida albicans | 7.8 | Clotrimazole | >7.8 | [1] |
| Pyrazole 21a | Aspergillus flavus | 2.9 | Clotrimazole | >7.8 | [1] |
| Pyrazole 3b | Aspergillus niger | 250 | Fluconazole | - | [2] |
| Pyrazole 3b | Aspergillus flavus | 250 | Fluconazole | - | [2] |
| Compound 4n | Candida albicans | 200 | Griseofulvin | >500 | [3][4] |
| Compound 4k | Candida albicans | 250 | Griseofulvin | >500 | [3][4] |
| Compound 6c | Candida albicans | 0.0625 | Fluconazole | 0.5 | [5] |
| Compound 6c | Cryptococcus neoformans | 0.0625 | Fluconazole | 4.0 | [5] |
| Compound 5k | Candida albicans | 0.125 | Fluconazole | 0.5 | [5] |
| Compound 5k | Cryptococcus neoformans | 0.125 | Fluconazole | 4.0 | [5] |
Note: '-' indicates data not available in the cited sources.
B. Pyrazole-Carboxamide Derivatives as SDH Inhibitors
Table 2: Comparative EC50 and IC50 Values of Pyrazole-Carboxamides vs. SDHI Fungicides
| Compound | Fungal Strain / Enzyme | EC50 (mg/L) | IC50 (µM) | Reference Drug | EC50 (mg/L) | IC50 (µM) | Reference |
| Compound 5l | Sclerotinia sclerotiorum | 8.27 | - | Boscalid | 8.03 | - | [6] |
| Compound 5q | Sclerotinia sclerotiorum | 8.18 | - | Boscalid | 8.03 | - | [6] |
| Compound 5q | S. sclerotiorum SDH | - | 5.05 | - | - | - | [6] |
| Compound 5i | Sclerotinia sclerotiorum | 0.73 (µg/mL) | - | Boscalid | 0.51 (µg/mL) | - | [7] |
| Compound 5i | Sclerotinia sclerotiorum | 0.73 (µg/mL) | - | Fluxapyroxad | 0.19 (µg/mL) | - | [7] |
| Compound 5l | Botrytis cinerea | 0.392 (µg/mL) | 0.506 (µg/mL) | Fluxapyroxad | 0.791 (µg/mL) | 1.031 (µg/mL) | [8][9] |
| Compound 1v | Fusarium graminearum | 0.0530 (µM) | - | Pyraclostrobin | Comparable | - | [10] |
III. Experimental Protocols
The validation of the antifungal mechanism and the determination of antifungal activity involve several key experimental procedures.
A. Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antifungal activity.
Protocol: Broth Microdilution Method [1]
-
Preparation of Compound Dilutions: A two-fold serial dilution of the test pyrazole compound is prepared in a liquid growth medium (e.g., RPMI-1640 for yeasts, Sabouraud Dextrose Broth for molds) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the fungal strain is prepared to a specific concentration (e.g., 0.5-2.5 x 10^3 cells/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control (no compound) and a sterility control (no inoculum) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 24-48 hours for Candida spp.).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
B. Ergosterol Biosynthesis Inhibition Assay
This assay quantifies the amount of ergosterol in fungal cells after treatment with the test compound to determine its effect on the ergosterol biosynthesis pathway.
Protocol: Spectrophotometric Quantification of Ergosterol [3][4]
-
Fungal Culture and Treatment: Fungal cells are grown in a suitable liquid medium to mid-log phase and then treated with various concentrations of the pyrazole compound. A solvent control (e.g., DMSO) is included.
-
Cell Harvesting and Saponification: After incubation, the fungal cells are harvested by centrifugation, washed, and the wet weight is determined. The cell pellet is then saponified by heating in an alcoholic potassium hydroxide solution.
-
Sterol Extraction: Non-saponifiable lipids, including ergosterol, are extracted from the saponified mixture using an organic solvent like n-heptane.
-
Spectrophotometric Analysis: The extracted sterol fraction is scanned spectrophotometrically, typically between 230 and 300 nm. The characteristic absorbance spectrum of ergosterol allows for its quantification.
-
Data Analysis: The percentage of ergosterol is calculated relative to the wet weight of the fungal cells. A reduction in the percentage of ergosterol in treated cells compared to the control indicates inhibition of the biosynthesis pathway.
C. Succinate Dehydrogenase (SDH) Inhibition Assay
This enzyme assay measures the direct inhibitory effect of the pyrazole compounds on the activity of SDH.
Protocol: Spectrophotometric SDH Activity Assay
-
Isolation of Mitochondria: Mitochondria, which contain the SDH enzyme complex, are isolated from the target fungal species through differential centrifugation.
-
Enzyme Reaction: The activity of SDH is measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of the substrate, succinate. The reaction is initiated by the addition of the mitochondrial fraction to a reaction mixture containing buffer, succinate, and DCPIP.
-
Inhibition Measurement: The assay is performed in the presence of various concentrations of the test pyrazole compound. A control reaction without the inhibitor is also run.
-
Data Analysis: The rate of DCPIP reduction is measured spectrophotometrically. The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase. | Semantic Scholar [semanticscholar.org]
- 10. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a compound that requires careful management due to its potential hazards.
Hazard Profile and Safety Precautions
This compound is classified with the following hazards:
Due to these potential health effects, it is imperative to use appropriate personal protective equipment (PPE) when handling this compound.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[2] | To prevent skin contact and irritation.[2][3] |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[3] | To protect against splashes and eye irritation.[3] |
| Skin and Body Protection | A complete suit protecting against chemicals or a lab coat.[2] | To prevent skin exposure. |
| Respiratory Protection | Use a particle respirator for nuisance exposures.[2] | To avoid inhalation of dust and respiratory irritation.[1] |
Experimental Protocol: Spill Management
In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area.[3] Ensure the area is well-ventilated.[1][4]
-
Don PPE: Before addressing the spill, put on all required personal protective equipment as detailed in Table 1.
-
Contain the Spill: Prevent the spill from entering sewers, watercourses, or low areas. Do not allow the chemical to enter drains or the soil.[2]
-
Clean-up Procedure: For a solid spill, sweep up the material, taking care to avoid dust formation, and place it into a suitable, closed container for disposal.[2][4][5]
-
Decontaminate: Thoroughly clean the contaminated area. Wash hands and any exposed skin after handling.[3] Contaminated clothing should be removed and washed before reuse.[3][6]
Disposal Workflow
The primary recommended method for the disposal of this compound is through incineration.
Caption: Workflow for the disposal of this compound.
Step-by-Step Disposal Procedure
-
Containerization: Collect the waste material in a suitable, closed container to await disposal.[1][5] Ensure the container is clearly labeled with the chemical name and associated hazards.
-
Professional Disposal Service: The disposal of this chemical must be handled by a licensed waste disposal company.
-
Incineration Method: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and exhaust air cleaning system.[1]
-
Regulatory Compliance: All disposal activities must be in accordance with local, regional, national, and international regulations.[4] Do not dispose of this material in standard waste or down the drain.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound.
References
Essential Safety and Operational Guide for 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
This document provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. The following procedures are based on available safety data and best practices for handling halogenated organic compounds.
Hazard Summary and Quantitative Data
Physical and Chemical Properties [1]
| Property | Value |
| Physical State | Solid (Crystal - Powder) |
| Color | White to Slightly Pale Yellow |
| Melting Point | 123°C |
| Molecular Formula | C₆H₅F₃N₂O₂ |
| Molecular Weight | 194.11 g/mol |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure laboratory safety.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently. Double gloving may be appropriate for enhanced protection.[3][4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that fully covers the arms is required.[3][4] |
| Full-Length Pants and Closed-Toe Shoes | Pants should be made of a non-absorbent material, and shoes must be closed-toed.[4] | |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to avoid inhalation of dust.[3][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is critical for the safe handling of this compound.
1. Preparation:
- Don all required PPE as outlined in the table above.
- Prepare the work area within a certified chemical fume hood.
- Ensure all necessary equipment, including a spill kit with appropriate absorbent material (e.g., vermiculite, sand), is readily available.[3]
2. Weighing and Transfer:
- Carefully weigh the required amount of the solid compound on a tared weigh boat inside the fume hood to minimize dust dispersion.
- Use a spatula for transfers. Avoid creating dust.
- Close the container tightly after use.[1]
3. Experimentation:
- When dissolving the compound or running reactions, add it slowly to the solvent or reaction mixture.
- Keep all apparatus within the fume hood.
- Wash hands and face thoroughly after handling.[1]
4. Decontamination:
- Wipe down the work surface and any contaminated equipment with an appropriate solvent.
- Dispose of all contaminated materials, including gloves and weigh boats, as hazardous waste.
Disposal Plan
Waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container with "Halogenated Organic Waste" and list the contents, including this compound.
-
-
Storage:
-
Final Disposal:
Experimental Workflow Diagram
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. aaronchem.com [aaronchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. bucknell.edu [bucknell.edu]
- 7. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 8. biosynth.com [biosynth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
